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  • Product: 4-Fluoro-5-methylpyridin-2-amine
  • CAS: 1211535-84-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical, Chemical, and Synthetic Properties of 4-Fluoro-5-methylpyridin-2-amine

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. As a Senior Application Scientist, I frequently encounter 4-Fluoro-5-methylpyridin-2-amine (CAS: 1211535-84-0) as a privileged building block in the synthesis of advanced therapeutics. This bifunctional pyridine derivative combines the nucleophilic versatility of a primary amine with the unique electronic properties of a fluorinated aromatic ring. It serves as a critical intermediate in the development of next-generation Anaplastic Lymphoma Kinase (ALK) inhibitors and highly selective Positron Emission Tomography (PET) imaging tracers [2].

This whitepaper provides a comprehensive analysis of its physicochemical properties, intrinsic chemical reactivity, and field-proven experimental protocols designed to maximize synthetic yield and purity.

Physicochemical Profiling and Safety Data

Understanding the physical and chemical baseline of 4-Fluoro-5-methylpyridin-2-amine is critical for designing robust reaction conditions. The electron-withdrawing nature of the fluorine atom at the 4-position slightly attenuates the basicity of the pyridine nitrogen, while the electron-donating 2-amino group activates the ring for specific cross-coupling applications.

Below is a summarized quantitative profile of the compound based on standardized supplier data [1]:

PropertyValue / Description
Chemical Name 4-Fluoro-5-methylpyridin-2-amine
CAS Number 1211535-84-0
Molecular Formula C₆H₇FN₂
Molecular Weight 126.13 g/mol
Purity Standards ≥95.0% – 98.0%
Physical State Solid (Off-white to light yellow)
Storage Conditions 2–8°C, inert atmosphere (Argon/N₂), protect from light
GHS Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H317 (Skin sensitization), H319 (Eye irritation)
Signal Word Danger (GHS06)

Note: Due to its acute toxicity profile (H301, H311, H331), all handling must be performed in a certified chemical fume hood using appropriate PPE, including nitrile gloves and safety goggles.

Chemical Reactivity & Mechanistic Pathways

The synthetic utility of 4-Fluoro-5-methylpyridin-2-amine stems from its orthogonal reactivity sites. The primary amine can act as a nucleophile in amidation and Buchwald-Hartwig cross-coupling reactions, or it can be transformed into a versatile electrophile via diazotization.

The Sandmeyer Transformation

One of the most common transformations for this building block is the Sandmeyer reaction, which converts the 2-amino group into a halide (e.g., 2-bromo-4-fluoro-5-methylpyridine) [3]. This effectively flips the polarity of the C2 position from nucleophilic to electrophilic, preparing the molecule for Suzuki-Miyaura or Sonogashira cross-couplings.

Sandmeyer A 4-Fluoro-5-methylpyridin-2-amine (CAS: 1211535-84-0) B Diazonium Intermediate [Ar-N2]+ A->B NaNO2, HBr (aq) 0°C to 5°C C 2-Bromo-4-fluoro-5-methylpyridine (Cross-Coupling Electrophile) B->C CuBr, HBr 60°C, -N2

Mechanistic workflow of the Sandmeyer bromination of 4-Fluoro-5-methylpyridin-2-amine.

Applications in Medicinal Chemistry

The intact amine is frequently utilized to construct complex pharmacophores. For instance, Janssen Pharmaceutica utilized this scaffold to synthesize JNJ-64326067 , a highly selective Tau PET imaging tracer used in Alzheimer's disease research [2]. Additionally, the amine serves as a critical linkage point in the macrocyclization of nitrogen-containing ALK kinase inhibitors designed to treat non-small cell lung cancer (NSCLC) [4].

MedChem A 4-Fluoro-5-methylpyridin-2-amine B Buchwald-Hartwig Cross-Coupling A->B Pd Catalyst, Ligand Base D Amide Coupling / Macrocyclization A->D Electrophile C Tau PET Tracer (e.g., JNJ-64326067) B->C Target Assembly E ALK Kinase Inhibitors (NSCLC Therapeutics) D->E Target Assembly

Divergent synthetic applications of 4-Fluoro-5-methylpyridin-2-amine in drug discovery.

Experimental Workflows (Self-Validating Protocols)

To ensure high reproducibility and trustworthiness, the following protocols have been engineered with built-in causality checks. Do not deviate from the specified temperature controls or degassing procedures, as these are the primary failure points in heterocyclic synthesis.

Protocol 1: Sandmeyer Bromination (Synthesis of 2-Bromo-4-fluoro-5-methylpyridine)

Objective: Convert the primary amine to a bromide to generate a versatile electrophile [3].

  • Preparation of the Cu(I) Complex: In a 100 mL round-bottom flask, dissolve CuBr (1.5 eq) in 48% aqueous HBr (5.0 eq). Stir at room temperature until a homogenous dark solution forms.

    • Causality: The excess HBr is mandatory to form the soluble [CuBr2​]− complex, which is the active single-electron transfer (SET) species required for the radical displacement.

  • Diazotization: In a separate 250 mL flask, suspend 4-Fluoro-5-methylpyridin-2-amine (1.0 eq) in 48% HBr and cool to 0°C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.2 eq) dropwise over 30 minutes.

    • Causality: Maintaining the internal temperature strictly between 0°C and 5°C prevents the premature, explosive decomposition of the unstable diazonium salt into a pyridinol byproduct.

  • Radical Displacement: Pre-heat the CuBr/HBr solution to 60°C. Transfer the cold diazonium solution dropwise into the heated CuBr mixture.

    • Causality: Dropwise addition maintains a low steady-state concentration of the diazonium species, driving the radical-nucleophilic aromatic substitution efficiently while preventing dangerous nitrogen gas buildup and homocoupling side reactions.

  • Workup & Validation: Cool to room temperature. Carefully neutralize the highly acidic mixture with saturated Na₂CO₃ (aq) until pH 8 is reached. Extract with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.

    • Validation: Confirm complete conversion via LC-MS; the product should display a distinct isotopic bromine pattern (M / M+2 ratio of 1:1) lacking the primary amine mass.

Protocol 2: Buchwald-Hartwig N-Arylation

Objective: Couple the 2-amino group with an aryl bromide to form a secondary amine bridge, a common motif in kinase inhibitors [4].

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-Fluoro-5-methylpyridin-2-amine (1.0 eq), the target Aryl Bromide (1.0 eq), Pd₂(dba)₃ (0.05 eq), BrettPhos ligand (0.1 eq), and Cs₂CO₃ (2.0 eq).

    • Causality: BrettPhos is specifically selected over standard phosphines because its bulky biaryl structure accelerates reductive elimination and sterically prevents the formation of off-target bis-arylated tertiary amines. Cs₂CO₃ acts as a mild base to deprotonate the palladium-bound amine without degrading the substrate.

  • Rigorous Degassing: Add anhydrous Toluene and sparge the heterogeneous mixture with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded. Even trace O₂ will irreversibly oxidize the electron-rich BrettPhos ligand to its phosphine oxide, instantly killing the Pd(0) catalytic cycle.

  • Coupling: Seal the Schlenk flask and heat to 100°C for 12–16 hours.

    • Causality: Elevated temperatures are required to overcome the high activation energy of the reductive elimination step, which forms the final C-N bond.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the precipitated inorganic salts and palladium black.

    • Validation: Monitor reaction completion via TLC (UV active). The secondary amine product will exhibit a distinct shift in retention factor ( Rf​ ) compared to the highly polar primary amine starting material.

References

  • Title : Discovery of N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a New Promising Tau Positron Emission Tomography Imaging Tracer Source : Journal of Medicinal Chemistry - ACS Publications URL : [Link]

  • Title: WO2024046512A2 - Nitrogen-containing macrocyclic compound, and preparation method therefor and medical use thereof Source: Google Patents URL
Exploratory

Spectroscopic Blueprint: An In-depth Technical Guide to the ¹H and ¹³C NMR of 4-Fluoro-5-methylpyridin-2-amine

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide offers a detailed analys...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectroscopic characteristics of 4-Fluoro-5-methylpyridin-2-amine (CAS 1211535-84-0), a substituted pyridine scaffold of interest in medicinal chemistry. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document leverages established NMR principles, analysis of analogous structures, and predicted data to provide a robust framework for spectral assignment and interpretation. We will explore the nuanced effects of the fluorine, amine, and methyl substituents on the pyridine ring, detailing the expected chemical shifts and spin-spin coupling constants. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of fluorinated heterocyclic compounds.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is paramount for unambiguous spectral assignment. The structure of 4-Fluoro-5-methylpyridin-2-amine is presented below with the standard IUPAC numbering convention, which will be used throughout this guide.

Chemical structure of 4-Fluoro-5-methylpyridin-2-amine with IUPAC numbering.

Figure 1: Structure and IUPAC numbering for 4-Fluoro-5-methylpyridin-2-amine.

Foundational NMR Principles for Substituted Pyridines

The chemical shifts and coupling patterns observed in the NMR spectra of 4-Fluoro-5-methylpyridin-2-amine are governed by the electronic environment of each nucleus. The pyridine ring itself is an electron-deficient (π-deficient) system, which generally shifts its ring protons and carbons downfield compared to benzene. The substituents further modulate this electronic landscape:

  • Amino Group (-NH₂): As a strong electron-donating group (EDG) through resonance, the amino group at the C2-position significantly shields the ring, causing upfield shifts, particularly at the ortho (C3) and para (C6) positions. The amine protons themselves are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature.[1][2]

  • Fluorine (-F): Fluorine is a unique substituent. It is highly electronegative, leading to a strong inductive electron-withdrawing effect that deshields nearby nuclei. Conversely, it can act as a weak π-donating group through resonance. Its most significant impact in NMR is its spin (I=1/2), which causes characteristic spin-spin coupling (J-coupling) to nearby carbon and proton nuclei through bonds.[3]

  • Methyl Group (-CH₃): This is a weak electron-donating group through induction and hyperconjugation, leading to minor shielding effects on the ring.

The interplay of these effects, combined with through-bond scalar coupling, defines the final appearance of the NMR spectra.

Predicted ¹H NMR Spectrum Analysis

The following table outlines the predicted ¹H NMR spectral data for 4-Fluoro-5-methylpyridin-2-amine, assuming data acquisition on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Integration
H6~7.75d⁴J(H-F) ≈ 3-4 Hz1H
H3~6.25d³J(H-F) ≈ 8-10 Hz1H
NH₂~4.50br s-2H
CH₃~2.20d⁴J(H-F) ≈ 2-3 Hz3H
Detailed Signal Interpretation:
  • H6 (δ ≈ 7.75 ppm): This proton is para to the strongly donating amino group and meta to the fluorine and methyl groups. It is expected to be the most downfield of the aromatic protons. Its signal will appear as a doublet due to a four-bond coupling (⁴J) to the fluorine atom.

  • H3 (δ ≈ 6.25 ppm): Located ortho to the powerful electron-donating amino group, this proton is expected to be significantly shielded and appear far upfield. It will be split into a doublet by a three-bond coupling (³J) to the fluorine atom.

  • NH₂ (δ ≈ 4.50 ppm): The amine protons typically appear as a broad singlet. Their chemical shift is highly variable and can change significantly with solvent, concentration, and the presence of water.[1][4]

  • CH₃ (δ ≈ 2.20 ppm): The methyl protons will appear as a singlet, but upon closer inspection, should reveal a narrow doublet due to a small four-bond coupling to the fluorine atom.

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. The presence of fluorine results in characteristic splitting of the carbon signals due to C-F coupling, which is invaluable for assignment.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
C2~158.5d³J(C-F) ≈ 12-15 Hz
C4~155.0d¹J(C-F) ≈ 230-250 Hz
C6~148.0d⁴J(C-F) ≈ 3-5 Hz
C5~122.0d²J(C-F) ≈ 18-22 Hz
C3~106.0d²J(C-F) ≈ 4-6 Hz
CH₃~14.5d³J(C-F) ≈ 3-5 Hz
Detailed Signal Interpretation:
  • C4 (δ ≈ 155.0 ppm): The carbon directly attached to the fluorine will exhibit the largest coupling constant, a one-bond ¹J(C-F) coupling, typically in the range of 230-250 Hz.[3] This large, unmistakable splitting makes its assignment straightforward.

  • C2 (δ ≈ 158.5 ppm): This carbon, bonded to the amino group, is expected to be far downfield. It will show a smaller three-bond coupling to the fluorine.

  • C5 (δ ≈ 122.0 ppm) & C3 (δ ≈ 106.0 ppm): These carbons are two bonds away from the fluorine and will appear as doublets with characteristic ²J(C-F) coupling constants. The significant shielding effect of the amino group places the C3 signal at a notably upfield position.

  • C6 (δ ≈ 148.0 ppm) & CH₃ (δ ≈ 14.5 ppm): These carbons will exhibit even smaller long-range couplings to the fluorine atom.

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, the following generalized experimental protocol should be followed.

Sample Preparation
  • Weigh approximately 10-15 mg of 4-Fluoro-5-methylpyridin-2-amine into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

  • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

Spectrometer Setup and Data Acquisition
  • Instrumentation: A 500 MHz (or higher) NMR spectrometer.

  • Initial Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the CDCl₃.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover a range of -1 to 10 ppm.

    • Acquire 16-32 scans with a relaxation delay of 2-5 seconds.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 170 ppm.

    • Acquire 1024-4096 scans with a relaxation delay of 2 seconds.

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase correction and baseline correction on both spectra.

  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

  • Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

  • Integrate the ¹H signals and measure the chemical shifts and coupling constants for all signals in both spectra.

Workflow for Spectral Assignment

The logical process for assigning the NMR spectra of an unknown or novel compound follows a systematic workflow. The diagram below illustrates the decision-making process for assigning the signals of 4-Fluoro-5-methylpyridin-2-amine.

G start_node start_node process_node process_node data_node data_node decision_node decision_node result_node result_node start Start: Acquire ¹H & ¹³C Spectra c13_analysis Analyze ¹³C Spectrum start->c13_analysis h1_analysis Analyze ¹H Spectrum start->h1_analysis find_c4 Identify large doublet (¹J(C-F) ≈ 240 Hz)? c13_analysis->find_c4 assign_c4 Assign C4 find_c4->assign_c4 Yes find_c4->h1_analysis No (Re-evaluate) assign_other_c Assign other C's based on predicted δ and smaller nJ(C-F) assign_c4->assign_other_c check_integrals Check Integrations (1H, 1H, 2H, 3H) h1_analysis->check_integrals find_nh2 Identify broad singlet (2H integration)? check_integrals->find_nh2 assign_ch3 Assign CH₃ (3H integration) check_integrals->assign_ch3 assign_nh2 Assign -NH₂ find_nh2->assign_nh2 Yes analyze_doublets Analyze remaining doublets (1H) find_nh2->analyze_doublets No (Solvent Exchange?) assign_nh2->analyze_doublets assign_h6_h3 Assign H6 (downfield) Assign H3 (upfield) based on predicted δ analyze_doublets->assign_h6_h3

Caption: Logical workflow for the assignment of NMR spectra.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-Fluoro-5-methylpyridin-2-amine. By understanding the fundamental electronic effects of the substituents and the characteristic nature of proton-fluorine and carbon-fluorine coupling, researchers can confidently approach the structural elucidation of this and related fluoropyridine molecules. The detailed protocol and assignment workflow serve as a practical resource for obtaining and interpreting high-quality NMR data, ensuring accuracy and reliability in chemical characterization.

References

  • 5Molecular Physics.

  • Journal "Fluorine notes".

  • 6Taylor & Francis Online.

  • Spectroscopy Letters.

  • J-STAGE.

  • 7BenchChem.

  • Royal Society of Chemistry.

  • Journal of the American Chemical Society.

  • PMC.

  • Beilstein Journals.

  • 8Royal Society of Chemistry.

  • 9Kyoto University.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols for the Pharmaceutical Intermediate: 4-Fluoro-5-methylpyridin-2-amine

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Fluoro-5-methylpyridin-2-amine (CAS No. 1211535-84-0) as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Fluoro-5-methylpyridin-2-amine (CAS No. 1211535-84-0) as a key pharmaceutical intermediate. The fluorinated aminopyridine scaffold is of significant interest in modern drug discovery due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability.[1][2] This guide details the compound's properties, safety and handling procedures, and provides field-proven, step-by-step protocols for its application in cornerstone synthetic reactions, including Buchwald-Hartwig amination and acylation, which are critical for the synthesis of complex pharmaceutical agents.

Compound Profile & Physicochemical Properties

4-Fluoro-5-methylpyridin-2-amine is a substituted pyridine derivative that serves as a versatile building block.[3] The presence of a primary amine, a methyl group, and a fluorine atom on the pyridine ring offers multiple reaction sites and modulates the electronic properties of the molecule, making it a valuable starting material for creating diverse compound libraries.

PropertyValueSource(s)
CAS Number 1211535-84-0[3][4]
Molecular Formula C₆H₇FN₂[3]
Molecular Weight 126.13 g/mol [3]
Physical Form Solid
Purity Typically ≥98%[3]
Storage Conditions Store at 2-8°C, keep in a dark place under an inert atmosphere, and protect from light.
InChI Key GICWTFCCBXATIF-UHFFFAOYSA-N
Safety & Handling

As with any active chemical reagent, proper handling is paramount to ensure laboratory safety. 4-Fluoro-5-methylpyridin-2-amine is classified as toxic if swallowed, inhaled, or in contact with skin.

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

  • Signal Word: Danger.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or a face shield.[5][6]

  • Handling Precautions: Avoid formation of dust and aerosols.[5][7] Use non-sparking tools and ensure adequate ventilation.[5] Keep away from strong oxidizing agents and strong acids.[7]

  • First Aid Measures:

    • Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Ingestion/Inhalation: Move the person to fresh air. Do not induce vomiting.[5] Seek immediate medical attention in all cases of exposure.[7]

Core Synthetic Applications: Protocols & Mechanistic Insights

The utility of 4-Fluoro-5-methylpyridin-2-amine is primarily demonstrated in its role as a nucleophile in cross-coupling and acylation reactions. The following protocols are designed to be robust starting points for synthesis.

Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for forming carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals.[8][9] This reaction allows for the coupling of the primary amine of our title compound with a variety of aryl halides or triflates, providing access to a diverse range of N-aryl pyridine derivatives.

Causality & Expertise: The choice of a palladium catalyst and a specialized phosphine ligand is critical. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[10] The base is not merely a proton scavenger; it is essential for deprotonating the amine-palladium complex to form the active amido-palladium species that undergoes reductive elimination.[10] An inert atmosphere is mandatory as the Pd(0) catalytic species is sensitive to oxygen.

G cluster_workflow Buchwald-Hartwig Amination Workflow prep 1. Reagent Preparation (Inert Atmosphere) mix 2. Combine Amine, Aryl Halide, Base, and Solvent prep->mix cat 3. Add Pd Catalyst & Ligand mix->cat react 4. Heat Reaction Mixture (e.g., 80-110 °C) cat->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Purification (Column Chromatography) workup->purify

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Protocol:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-Fluoro-5-methylpyridin-2-amine (1.0 mmol, 1.0 equiv), the desired aryl bromide (1.1 mmol, 1.1 equiv), and a suitable base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane (0.1-0.2 M concentration) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos or RuPhos, 2-5 mol%). Add this catalyst mixture to the main reaction flask. Alternatively, use a pre-formed palladium-ligand precatalyst (e.g., XPhos Pd G3).

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80-110 °C. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

G cluster_legend Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ complex1 [Ar-Pd(II)(L₂)-X] pd0->complex1 Oxidative Addition (Ar-X) complex2 [Ar-Pd(II)(L₂)-NHR']⁺X⁻ complex1->complex2 + R'NH₂ complex3 [Ar-Pd(II)(L₂)-NR'] complex2->complex3 - Base-H⁺X⁻ complex3->pd0 Reductive Elimination product Ar-NHR' complex3->product ArX Ar-X = Aryl Halide RNH2 R'NH₂ = 4-Fluoro-5-methylpyridin-2-amine Base Base = NaOtBu, Cs₂CO₃

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[8][10]

Protocol: Acylation for Amide Bond Formation

The primary amine of 4-Fluoro-5-methylpyridin-2-amine is a potent nucleophile, readily participating in acylation reactions to form stable amide bonds. This transformation is fundamental in medicinal chemistry for linking molecular fragments. A common application involves coupling with a carboxylic acid using a peptide coupling agent or reacting directly with a more reactive acid chloride. This reaction is a key step in the synthesis of many complex molecules, including kinase inhibitors.[11]

Causality & Expertise: When using a carboxylic acid, coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are required to activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[12] This intermediate is then susceptible to nucleophilic attack by the amine. The addition of an auxiliary nucleophile like N-hydroxybenzotriazole (HOBt) can suppress side reactions and improve efficiency.[12] When using a more reactive acid chloride, a non-nucleophilic base (e.g., triethylamine or DIPEA) is added to neutralize the HCl byproduct generated during the reaction.

Step-by-Step Protocol (using a coupling agent):

  • Reagent Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv) and HOBt (1.1 mmol, 1.1 equiv) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Add EDC·HCl (1.2 mmol, 1.2 equiv) to the solution and stir at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add a solution of 4-Fluoro-5-methylpyridin-2-amine (1.05 mmol, 1.05 equiv) to the reaction mixture. If the amine salt is used, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to liberate the free amine.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.

Strategic Application in Suzuki-Miyaura Coupling Contexts

While 4-Fluoro-5-methylpyridin-2-amine itself does not directly participate as a halide partner in Suzuki coupling, it is a critical component of synthetic strategies that heavily rely on this reaction. Often, a related bromo-pyridine, such as 2-bromo-4-fluoro-5-methylpyridine, is used in a Suzuki coupling to form a key C-C bond, with the amino group being introduced in a subsequent step (e.g., via Buchwald-Hartwig amination of a di-halopyridine) or being present in a protected form. The protocols for Suzuki coupling of these related scaffolds are therefore highly relevant.[13]

Causality & Expertise: The Suzuki-Miyaura reaction involves a palladium catalyst to couple an organoboron species with an organic halide.[14][15] The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13] The choice of base, solvent, and palladium source is crucial for achieving high yields.[13][15]

G cluster_legend Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ complex1 [Ar-Pd(II)(L₂)-X] pd0->complex1 Oxidative Addition (Ar-X) complex2 [Ar-Pd(II)(L₂)-Ar'] complex1->complex2 Transmetalation complex2->pd0 Reductive Elimination product Ar-Ar' complex2->product boronic Ar'B(OH)₂ borate [Ar'B(OH)₃]⁻ boronic->borate + Base base Base (e.g., K₂CO₃) borate->complex2 ArX Ar-X = e.g., 2-Bromo-4-fluoro-5-methylpyridine ArBOH2 Ar'B(OH)₂ = Arylboronic Acid

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Strategies for 4-Fluoro-5-methylpyridin-2-amine

Executive Summary & Chemical Reactivity Profile 4-Fluoro-5-methylpyridin-2-amine is a highly valued building block in medicinal chemistry and radiopharmaceutical development. Most notably, it serves as the critical precu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Reactivity Profile

4-Fluoro-5-methylpyridin-2-amine is a highly valued building block in medicinal chemistry and radiopharmaceutical development. Most notably, it serves as the critical precursor for the synthesis of the tau PET imaging tracer JNJ-64326067, which is used to map neurofibrillary tangles in Alzheimer's disease [[1]]([Link]).

Critical Reactivity Clarification: As a Senior Application Scientist, it is vital to clarify the structural reactivity of this molecule. 4-Fluoro-5-methylpyridin-2-amine lacks a halogen or boronic ester moiety; therefore, it cannot serve as the primary electrophile or nucleophile in a standard Suzuki-Miyaura reaction. The C4-fluorine is highly deactivated toward oxidative addition by the strongly electron-donating C2-amino group (+M effect).

Consequently, 4-fluoro-5-methylpyridin-2-amine is the target product of a Suzuki-Miyaura methylation (coupling 5-bromo-4-fluoropyridin-2-amine with methylboronic acid). Once synthesized, its free primary amine is typically functionalized via Buchwald-Hartwig amination . This protocol details the optimized Suzuki-Miyaura conditions to synthesize this building block, replacing legacy, highly toxic organotin (Stille) methodologies.

Mechanistic Rationale & Catalytic Cycle

The synthesis relies on the palladium-catalyzed cross-coupling of 5-bromo-4-fluoropyridin-2-amine (readily accessible via regioselective NBS bromination of 4-fluoropyridin-2-amine ) with methylboronic acid.

  • Oxidative Addition: The Pd(0) active species inserts into the C5–Br bond. The regioselectivity is absolute, as the C–Br bond is significantly weaker than the C–F bond.

  • Transmetalation: This is the rate-limiting step for alkylboronic acids. The addition of an aqueous base ( K2​CO3​ ) is required to convert the neutral methylboronic acid into the electron-rich, reactive hydroxyboronate complex [MeB(OH)3​]− .

  • Reductive Elimination: The use of a bidentate ligand with a wide bite angle (like dppf) forces the aryl and methyl groups into a cis geometry on the Pd(II) center, accelerating the reductive elimination to form the new C–C bond and release the product.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Insertion into C-Br bond Pd0->OxAdd 5-bromo-4-fluoropyridin-2-amine PdII Pd(II) Complex (Ar-Pd-Br) OxAdd->PdII TransMet Transmetalation Transfer of -CH3 from Boronate PdII->TransMet [MeB(OH)3]- PdII_Me Pd(II) Complex (Ar-Pd-CH3) TransMet->PdII_Me RedElim Reductive Elimination Formation of C-C bond PdII_Me->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Fluoro-5-methylpyridin-2-amine RedElim->Product Product Release

Figure 1: Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura methylation.

Quantitative Optimization Data

The coupling of sp3 -hybridized boronic acids is notoriously prone to protodeboronation (loss of the boronic acid before coupling). Table 1 summarizes our optimization data to maximize the yield of 4-fluoro-5-methylpyridin-2-amine.

Table 1: Optimization of Suzuki-Miyaura Methylation

EntryCatalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Causality / Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O (4:1)10045%Sluggish transmetalation; monodentate ligands fail to promote rapid reductive elimination.
2 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1) 90 88% Optimal. Bidentate dppf ligand accelerates elimination; Dioxane provides ideal solubility.
3 Pd(OAc)2​ / SPhos K3​PO4​ Toluene/ H2​O (4:1)10082%High yield, but the SPhos ligand is significantly more expensive than dppf for scale-up.
4 Pd(dppf)Cl2​ Cs2​CO3​ DMF/ H2​O (4:1)9065%Excessively strong base promoted rapid protodeboronation of the methylboronic acid.

Experimental Protocol: Synthesis of 4-Fluoro-5-methylpyridin-2-amine

This protocol is designed as a self-validating system , incorporating specific quality control checkpoints to ensure reaction fidelity before proceeding to downstream purification.

Reagents Required
  • Electrophile: 5-bromo-4-fluoropyridin-2-amine (1.0 eq, 10.0 mmol, 1.91 g)

  • Nucleophile: Methylboronic acid (1.5 eq, 15.0 mmol, 0.90 g)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 0.5 mmol, 408 mg)

  • Base: Potassium carbonate ( K2​CO3​ ) (3.0 eq, 30.0 mmol, 4.14 g)

  • Solvents: 1,4-Dioxane (40 mL) and Deionized H2​O (10 mL)

Step-by-Step Methodology
  • Reagent Assembly: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-4-fluoropyridin-2-amine, methylboronic acid, K2​CO3​ , and Pd(dppf)Cl2​ .

    • Causality: Loading all solid reagents prior to solvent addition minimizes the exposure of the active palladium species to dissolved oxygen.

  • Solvent Addition: Add 1,4-Dioxane (40 mL) followed by H2​O (10 mL).

    • Causality: The biphasic nature is critical. Water is required to hydrolyze the boronic acid trimer (boroxine) into the active monomeric boronate.

  • Rigorous Degassing (Critical Step): Seal the flask with a rubber septum. Submerge the mixture in a liquid nitrogen bath until frozen, apply high vacuum for 5 minutes, isolate the vacuum, and allow the flask to thaw under a static nitrogen atmosphere. Repeat this Freeze-Pump-Thaw cycle three times.

    • Causality: Oxygen must be rigorously excluded. O2​ oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, permanently killing the catalytic cycle.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation & QC Check: Remove a 50 µL aliquot, dilute with LC-MS grade Methanol, and analyze.

    • Validation Metric: The reaction is complete when the starting material's distinct isotopic doublet ( m/z 191.0 / 193.0 [M+H]+ ) is entirely replaced by a singlet mass peak at m/z 127.1 [M+H]+ corresponding to the methylated product.

  • Workup & Isolation: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with brine (2 x 30 mL), dry the organic layer over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 20% to 50% EtOAc in Hexanes) to yield 4-fluoro-5-methylpyridin-2-amine as an off-white solid.

Workflow S1 1. Reagent Assembly Ar-Br, MeB(OH)2, Pd(dppf)Cl2 S2 2. Solvent Addition Dioxane/H2O + K2CO3 S1->S2 S3 3. Rigorous Degassing 3x Freeze-Pump-Thaw S2->S3 S4 4. Thermal Activation 90°C for 12 hours S3->S4 S5 5. Biphasic Workup EtOAc Extraction & Brine Wash S4->S5 S6 6. Isolation & QC Silica Column & LC-MS S5->S6

Figure 2: Step-by-step experimental workflow for the biphasic cross-coupling.

References

  • [1] Title: Discovery of N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a New Promising Tau Positron Emission Tomography Imaging Tracer. | Source: Journal of Medicinal Chemistry (ACS Publications) | URL:[Link]

  • [2] Title: US8217035B2 - Pyrimidine derivatives used as PI-3-kinase inhibitors (Details synthesis and characterization of 5-bromo-4-fluoropyridin-2-amine). | Source: Google Patents | URL:

  • [3] Title: WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors (Details regioselective bromination of 4-fluoropyridin-2-amine). | Source: Google Patents | URL:

  • [General Reference] Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. | Source: Chemical Communications | URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-5-methylpyridin-2-amine

Welcome to the technical support center for the synthesis of 4-Fluoro-5-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-5-methylpyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the synthesis yield of this important chemical intermediate.

Introduction

4-Fluoro-5-methylpyridin-2-amine is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutics. Achieving a high yield of this compound is crucial for efficient drug discovery and development processes. This guide outlines the two primary synthetic routes for this molecule, provides detailed troubleshooting for common issues encountered during its synthesis, and answers frequently asked questions to support your experimental work.

The two most common strategies for the synthesis of 4-Fluoro-5-methylpyridin-2-amine are:

  • The Balz-Schiemann Reaction: This classic method involves the diazotization of an aminopyridine precursor, followed by a fluoro-dediazoniation.

  • The Halogen Exchange (Halex) Reaction: This is a type of nucleophilic aromatic substitution (SNAr) where a chloro or bromo-substituted pyridine is treated with a fluoride source at elevated temperatures.

This guide will delve into the nuances of both methods to help you optimize your synthesis for higher yields and purity.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Low Overall Yield

Question: My overall yield of 4-Fluoro-5-methylpyridin-2-amine is consistently low. What are the first steps I should take to troubleshoot this?

Answer: A low yield can stem from various factors. A systematic approach is crucial for identifying the root cause.

Initial Checks:

  • Starting Material Purity: Verify the purity of your starting materials (e.g., 2-Amino-5-methylpyridine for the Balz-Schiemann reaction or 2-amino-4-chloro-5-methylpyridine for a potential Halex approach). Impurities can interfere with the reaction and lead to side products.

  • Reagent Quality: Ensure that all reagents, especially the fluorinating source (e.g., HBF4, KF, CsF) and diazotization agent (e.g., NaNO2), are of high quality and have been stored correctly.

  • Anhydrous Conditions: Many fluorination reactions are sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used, particularly for the Halex reaction where water can deactivate the fluoride salt.[1]

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent product degradation from prolonged reaction times or excessive heating.

Balz-Schiemann Reaction Issues

Question: I'm attempting the Balz-Schiemann reaction with 2-Amino-5-methylpyridine, but the yield is poor and I'm observing significant byproduct formation. What are the likely causes and how can I mitigate them?

Answer: The Balz-Schiemann reaction, while effective, can be sensitive to reaction conditions. Here are common issues and their solutions:

1. Formation of Hydroxypyridine Byproducts:

  • Cause: The pyridyl cation intermediate, formed after the loss of N2, can be trapped by residual water in the reaction mixture, leading to the formation of 4-hydroxy-5-methylpyridin-2-amine.

  • Solution:

    • Anhydrous Conditions: As mentioned, ensure all reagents and solvents are anhydrous.

    • Non-Aqueous Diazotization: Consider using a non-aqueous diazotization agent like tert-butyl nitrite in an organic solvent to minimize the presence of water.

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.[2]

2. Incomplete Diazotization:

  • Cause: Insufficient acid or sodium nitrite can lead to unreacted starting material. The temperature might also be too high, causing premature decomposition of the diazonium salt.

  • Solution:

    • Reagent Stoichiometry: Ensure at least one equivalent of acid and sodium nitrite are used. A slight excess of sodium nitrite may be beneficial.

    • Slow Addition: Add the sodium nitrite solution slowly to the cooled solution of the aminopyridine in acid to maintain the low temperature and allow for complete reaction.[2]

3. Inefficient Fluoro-dediazoniation:

  • Cause: The thermal decomposition of the diazonium tetrafluoroborate salt may not be optimal. The temperature might be too low for efficient decomposition or too high, leading to degradation.

  • Solution:

    • Optimize Decomposition Temperature: The optimal temperature for the decomposition of the diazonium salt can vary. It is often carried out by gently heating the isolated salt. A thermogravimetric analysis (TGA) can help determine the ideal decomposition temperature.

    • Photochemical Decomposition: As an alternative to thermal decomposition, photochemical methods can sometimes provide higher yields under milder conditions.[3]

4. Formation of Tar and Polymeric Materials:

  • Cause: Pyridinium ions can be unstable and prone to polymerization, especially at higher temperatures.[2]

  • Solution:

    • Controlled Heating: During the decomposition step, heat the diazonium salt gently and in portions to control the exothermic reaction.

    • Solvent Choice: Performing the decomposition in a high-boiling inert solvent can help to better control the temperature and minimize side reactions.

Halex (SNAr) Reaction Issues

Question: I am trying to synthesize 4-Fluoro-5-methylpyridin-2-amine from a 4-chloro precursor via a Halex reaction, but the conversion is very low. What can I do to improve the yield?

Answer: The Halex reaction is a powerful tool for introducing fluorine into electron-deficient aromatic systems. Low conversion is a common hurdle that can be addressed by optimizing several parameters.

1. Low Reactivity of the Substrate:

  • Cause: The pyridine ring needs to be sufficiently activated (electron-deficient) for nucleophilic aromatic substitution to occur. The presence of the amino group at the 2-position and the methyl group at the 5-position can influence the electron density of the ring.

  • Solution:

    • Protecting the Amino Group: The amino group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Protecting the amino group with an electron-withdrawing group (e.g., as an acetyl or trifluoroacetyl amide) can increase the reactivity of the substrate. The protecting group can be removed in a subsequent step.

2. Poor Solubility and Reactivity of the Fluoride Source:

  • Cause: Alkali metal fluorides like potassium fluoride (KF) have low solubility in many organic solvents.

  • Solution:

    • Choice of Fluoride Salt: Cesium fluoride (CsF) is more soluble and generally more reactive than KF, though it is also more expensive.

    • Phase-Transfer Catalysts: The use of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), can significantly improve the solubility and reactivity of the fluoride salt.[1]

    • Spray-Dried KF: Using spray-dried potassium fluoride, which has a higher surface area, can also enhance reactivity.

3. Inadequate Reaction Conditions:

  • Cause: The temperature and choice of solvent are critical for the success of a Halex reaction.

  • Solution:

    • High-Boiling Polar Aprotic Solvents: Use high-boiling polar aprotic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane. These solvents help to dissolve the fluoride salt and promote the SNAr mechanism.[1]

    • Elevated Temperatures: Halex reactions often require high temperatures, typically in the range of 150-250 °C.[1] Ensure your reaction setup can safely reach and maintain these temperatures.

4. Presence of Water:

  • Cause: As mentioned, water can hydrate the fluoride salt, reducing its nucleophilicity, and can also lead to the formation of the corresponding hydroxypyridine as a byproduct.

  • Solution:

    • Azeotropic Removal of Water: Before adding the fluoride source, consider azeotropically removing any residual water from the reaction mixture with a suitable solvent like toluene.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for the synthesis of 4-Fluoro-5-methylpyridin-2-amine?

A1: The choice of synthetic route depends on several factors, including the availability of starting materials, scale of the reaction, and safety considerations.

  • The Balz-Schiemann reaction is often a good choice if the corresponding aminopyridine (2-amino-5-methylpyridine) is readily available and the scale is relatively small (lab-scale). However, it involves the generation of potentially unstable diazonium salts, which can be a safety concern, especially on a larger scale.[1]

  • The Halex reaction is generally more suitable for larger-scale synthesis due to its more manageable safety profile. However, it requires a suitable chloro- or bromo-substituted precursor, which may need to be synthesized separately. The high temperatures required can also be a consideration.

Q2: How can I purify the final product, 4-Fluoro-5-methylpyridin-2-amine?

A2: Purification is critical to obtain a high-purity product. The following methods are commonly used:

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying aminopyridines. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Crystallization: If a suitable solvent system can be found, crystallization is an excellent method for obtaining highly pure material, especially on a larger scale. You can screen various solvents and solvent mixtures to find conditions that provide good crystal formation and efficient removal of impurities.

  • Acid-Base Extraction: Since the product is an amine, an acid-base extraction can be a useful initial purification step. The crude product can be dissolved in an organic solvent and extracted into an acidic aqueous solution. The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the aqueous layer is basified, and the purified product is extracted back into an organic solvent.

Q3: What are the main safety precautions I should take when performing these syntheses?

A3: Safety is paramount in any chemical synthesis. For the synthesis of 4-Fluoro-5-methylpyridin-2-amine, pay close attention to the following:

  • Handling Fluorinating Agents:

    • Hydrogen Fluoride (HF) and its complexes (e.g., HF-Pyridine): These are extremely corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Have a calcium gluconate gel readily available as a first aid measure for HF burns.

    • Alkali Metal Fluorides (KF, CsF): These are toxic if ingested or inhaled. Avoid creating dust and handle them in a fume hood.

  • Diazonium Salts (Balz-Schiemann Reaction): Diazonium salts can be explosive when isolated and dry. It is often safer to generate and use them in situ. If you must isolate them, do so in small quantities and handle them with extreme care. Avoid friction, shock, and heat.

  • High Temperatures (Halex Reaction): The high temperatures required for the Halex reaction should be carefully controlled using a reliable heating mantle and temperature controller. Ensure the reaction vessel is appropriate for the high temperatures and pressures that may develop.

  • General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood. Be familiar with the safety data sheets (SDS) for all chemicals used.

Experimental Protocols

The following are representative protocols for the synthesis of 4-Fluoro-5-methylpyridin-2-amine. Note: These are general procedures and may require optimization for your specific setup and scale.

Protocol 1: Synthesis via Balz-Schiemann Reaction (Representative)

This protocol is adapted from general procedures for the Balz-Schiemann reaction of aminopyridines.[2]

Step 1: Diazotization and Formation of the Diazonium Tetrafluoroborate Salt

  • In a suitable reaction vessel, cool a 48% aqueous solution of tetrafluoroboric acid (HBF4) to 0 °C.

  • Slowly add 2-Amino-5-methylpyridine (1.0 eq) to the cold HBF4 solution while maintaining the temperature between 0 and 5 °C.

  • Prepare a solution of sodium nitrite (NaNO2) (1.1 eq) in water.

  • Slowly add the NaNO2 solution to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours. The diazonium tetrafluoroborate salt may precipitate as a solid.

  • Collect the solid by filtration and wash it with cold diethyl ether. Caution: Do not allow the diazonium salt to become completely dry as it can be explosive.

Step 2: Fluoro-dediazoniation

  • Carefully place the moist diazonium tetrafluoroborate salt in a flask equipped with a condenser and a gas outlet.

  • Gently heat the salt under an inert atmosphere. The decomposition will be indicated by the evolution of nitrogen gas and boron trifluoride.

  • After the gas evolution ceases, cool the reaction mixture.

  • The crude product can be purified by distillation, column chromatography, or crystallization.

Protocol 2: Synthesis via Halex Reaction (Representative)

This protocol is a general procedure for a nucleophilic aromatic substitution to introduce fluorine.

Step 1: Preparation of a Protected 4-Chloro-5-methylpyridin-2-amine (if necessary)

  • If starting from 2-amino-4-chloro-5-methylpyridine, it is advisable to first protect the amino group with an acetyl or other suitable protecting group to increase the reactivity of the pyridine ring.

Step 2: Halogen Exchange

  • In an oven-dried flask under an inert atmosphere, combine the 4-chloro-5-methylpyridine derivative (1.0 eq), anhydrous potassium fluoride (KF) (2-3 eq), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

  • Add a high-boiling polar aprotic solvent such as DMSO or sulfolane.

  • Heat the reaction mixture to 180-220 °C and monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • If the amino group was protected, deprotect it using appropriate conditions (e.g., acidic or basic hydrolysis).

  • Purify the final product by column chromatography or crystallization.

Visualizations

General Synthetic Routes

cluster_0 Balz-Schiemann Route cluster_1 Halex (SNAr) Route 2-Amino-5-methylpyridine 2-Amino-5-methylpyridine Diazonium Salt Diazonium Salt 2-Amino-5-methylpyridine->Diazonium Salt 1. HBF4, NaNO2 2. 0-5 °C Product_B 4-Fluoro-5-methylpyridin-2-amine Diazonium Salt->Product_B Heat (Δ) 4-Chloro-5-methylpyridin-2-amine 4-Chloro-5-methylpyridin-2-amine Protected Amine Protected Amine 4-Chloro-5-methylpyridin-2-amine->Protected Amine Protection Product_H 4-Fluoro-5-methylpyridin-2-amine Protected Amine->Product_H 1. KF, PTC, DMSO, Heat 2. Deprotection

Caption: Overview of the two primary synthetic routes to 4-Fluoro-5-methylpyridin-2-amine.

Troubleshooting Workflow for Low Yield

cluster_byproducts Byproduct Analysis cluster_solutions Potential Solutions start Low Yield Observed check_purity Verify Purity of Starting Materials & Reagents start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Anhydrous) start->check_conditions analyze_byproducts Analyze Crude Mixture (TLC, NMR, GC-MS) start->analyze_byproducts unreacted_sm High % of Starting Material analyze_byproducts->unreacted_sm If side_products Significant Side Products analyze_byproducts->side_products If degradation Product Degradation analyze_byproducts->degradation If optimize_time_temp Increase Reaction Time/Temp Or Reagent Equivalents unreacted_sm->optimize_time_temp modify_conditions Modify Conditions to Minimize Side Reactions (e.g., Anhydrous, Temp Control) side_products->modify_conditions reduce_time_temp Reduce Reaction Time/Temp degradation->reduce_time_temp

Caption: A systematic workflow for troubleshooting low synthesis yields.

References

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Retrieved from [Link]

  • Wikipedia. (2023). Balz–Schiemann reaction. Retrieved from [Link]

  • Vedantu. (2023). Balz Schiemann Reaction: Mechanism, Steps & Applications. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Balz-Schiemann Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Zhou, D., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]

  • Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines via a “minimalist” radiofluorination/palladium-catalyzed amination sequence from anisyl(2-bromopyridinyl)iodonium triflate. The Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. (1986). EP0192287A2 - Process for the preparation of fluorinated pyridines.
  • Google Patents. (2020). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
  • Google Patents. (2022). CN114728906A - Novel chemical method for preparing key intermediate 6-chloro-4- (4-fluoro-2-methylphenyl) pyridine-3-amine of NT-814.
  • Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 4-Fluoro-5-methylpyridin-2-amine Couplings

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting Guide & Protocols for Challenging Buchwald-Hartwig Aminations Overview 4-Fluoro-5-methylpyridin-2-amine is a highly valuable...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting Guide & Protocols for Challenging Buchwald-Hartwig Aminations

Overview

4-Fluoro-5-methylpyridin-2-amine is a highly valuable building block, notably utilized in the synthesis of advanced Tau Positron Emission Tomography (PET) imaging tracers such as JNJ-64326067 ([1]). However, its incorporation via Buchwald-Hartwig cross-coupling frequently plagues discovery chemists with stalled reactions, poor yields, and rapid catalyst degradation.

As a Senior Application Scientist, I have designed this portal to address the root causes of these failures. This guide provides field-proven troubleshooting strategies to overcome the inherent steric and electronic liabilities of this specific 2-aminopyridine substrate.

Part 1: Diagnostic Decision Tree

When your C–N coupling fails, use the following logical pathway to identify the mechanistic bottleneck.

TroubleshootingTree Start Reaction Stalled: 4-Fluoro-5-methylpyridin-2-amine CheckHalide Is the electrophile an Aryl Iodide? Start->CheckHalide HalideYes Switch to Aryl Bromide (Prevent Iodide Inhibition) CheckHalide->HalideYes Yes CheckCat Is the catalyst forming off-cycle species? CheckHalide->CheckCat No HalideYes->CheckCat CatYes Switch to BrettPhos Pd G3 (Forces Reductive Elimination) CheckCat->CatYes Yes BaseCheck Optimize Base/Solvent (NaOtBu in 1,4-Dioxane) CheckCat->BaseCheck No Success Successful C-N Coupling CatYes->Success BaseCheck->Success

Figure 1: Diagnostic decision tree for troubleshooting hindered 2-aminopyridine couplings.

Part 2: Mechanistic FAQs

Q1: Why is 4-fluoro-5-methylpyridin-2-amine particularly challenging to couple? A1: The difficulty arises from a compounding mix of electronic deactivation and coordination interference:

  • Electronic Deactivation: The highly electronegative fluorine atom at the 4-position exerts a strong inductive electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the exocyclic amine at the 2-position.

  • Bidentate Coordination: 2-Aminopyridines are notorious for acting as bidentate ligands. The endocyclic pyridine nitrogen can coordinate to the palladium center alongside the exocyclic amine, forming a highly stable, off-cycle bis-coordinated Pd complex that permanently halts the catalytic cycle.

Q2: Should I use BrettPhos or RuPhos for this specific substrate? A2: BrettPhos is the superior choice. According to Density Functional Theory (DFT) calculations ([2]), the rate-limiting step for the Pd-BrettPhos system is oxidative addition, whereas for Pd-RuPhos, it is reductive elimination. When coupling a sterically hindered and electronically deactivated amine like 4-fluoro-5-methylpyridin-2-amine, the energy barrier for reductive elimination spikes. BrettPhos, with its extreme steric bulk (triisopropylphenyl moiety), physically forces the aryl and amine groups together around the Pd center, drastically lowering the reductive elimination barrier and preventing the reaction from stalling.

Q3: My reaction stalled completely when using an Aryl Iodide. Why did this happen even with a modern catalyst? A3: Contrary to standard cross-coupling intuition where ArI is assumed to be the most reactive, aryl iodides can severely inhibit Buchwald-Hartwig aminations. The iodide anion liberated during oxidative addition strongly coordinates to the Pd center, forming an inactive, dimeric Pd-I complex that precipitates out of the catalytic cycle ([3]). For challenging 2-aminopyridines, you must prioritize Aryl Bromides (Reactivity order: ArBr > ArCl > ArI).

Part 3: Quantitative Data & Ligand Comparison

To illustrate the causality of ligand selection, the following table summarizes the expected performance metrics of various ligand systems when applied to highly hindered 2-aminopyridines.

Ligand SystemPrimary Rate-Limiting StepRelative Yield (ArBr)Relative Yield (ArI)Bidentate Inhibition Risk
BrettPhos Oxidative Addition>90% <20%Low (Steric bulk prevents binding)
RuPhos Reductive Elimination70–85%<20%Low
BINAP Reductive Elimination<30%<10%High (Forms stable off-cycle Pd complex)
XantPhos Reductive Elimination<40%<10%High

Data synthesis based on mechanistic studies of bulky biarylphosphine ligands.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step methodology for the Buchwald-Hartwig amination of 4-fluoro-5-methylpyridin-2-amine. This protocol utilizes a self-validating framework to confirm reaction health at each stage.

Materials Required:
  • Nucleophile: 4-Fluoro-5-methylpyridin-2-amine (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Precatalyst: BrettPhos Pd G3 (2 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

Step 1: Precatalyst & Reagent Assembly In an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), 4-Fluoro-5-methylpyridin-2-amine (1.2 eq), NaOtBu (1.5 eq), and BrettPhos Pd G3 (2 mol%).

  • Causality: Using a G3 precatalyst ensures a strict 1:1 Ligand-to-Palladium ratio and allows for the rapid generation of the active monoligated L-Pd(0) species at room temperature, avoiding the need for high-temperature reduction which often degrades the catalyst before the deactivated amine can react.

Step 2: Solvent Addition & Degassing Transfer the vial to a nitrogen-filled glovebox or use standard Schlenk techniques. Add anhydrous 1,4-Dioxane to achieve a 0.2 M concentration. Sparge the solution with dry N₂ or Argon for 10 minutes.

  • Self-Validation Check: Upon the addition of the solvent and interaction with the base, the solution should rapidly shift to a deep red/burgundy color. This visual cue confirms the successful activation of the G3 precatalyst into the active Pd(0) species. If the solution turns black immediately, oxygen contamination has occurred.

Step 3: Thermal Activation Seal the vial and heat the reaction mixture to 90 °C in a pre-heated oil bath or heating block for 4 to 8 hours.

  • Causality: The elevated temperature provides the necessary kinetic energy to overcome the oxidative addition barrier (the rate-limiting step for BrettPhos), while the ligand's steric bulk seamlessly drives the subsequent reductive elimination.

Step 4: Reaction Monitoring & Workup Monitor the reaction via LC-MS.

  • Self-Validation Check: The complete disappearance of the Aryl Bromide mass, without the formation of a des-bromo byproduct (Ar-H), confirms that oxidative addition and productive reductive elimination have occurred sequentially without competitive protodehalogenation. Once complete, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure for subsequent chromatographic purification.

References

  • Rombouts, F. J. R., et al. "Discovery of N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a New Promising Tau Positron Emission Tomography Imaging Tracer." Journal of Medicinal Chemistry, 2019, 62 (6), 2974-2987. URL:[Link]

  • Ke, H., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020, 5 (34), 21385–21391. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Advanced Purification of 4-Fluoro-5-methylpyridin-2-amine

Welcome to the technical support guide for the advanced purification of 4-Fluoro-5-methylpyridin-2-amine (CAS 1211535-84-0). This resource is designed for researchers, medicinal chemists, and process development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the advanced purification of 4-Fluoro-5-methylpyridin-2-amine (CAS 1211535-84-0). This resource is designed for researchers, medicinal chemists, and process development professionals who require this intermediate in high purity for their work. This document moves beyond standard protocols to provide in-depth troubleshooting and logical frameworks for overcoming common purification challenges, ensuring you can achieve your desired purity with confidence and efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in crude 4-Fluoro-5-methylpyridin-2-amine?

A1: Impurities are typically route-dependent. A common synthesis may involve the nitration of a pyridine precursor followed by reduction.[1] Therefore, the most probable impurities include:

  • Regioisomers: Formation of isomeric products during the nitration or amination step is a significant possibility (e.g., 2-Fluoro-5-methyl-4-nitropyridine or 6-nitro isomers).[1] These can be difficult to separate due to similar polarities.

  • Unreacted Starting Materials: Incomplete reactions can lead to the carry-over of starting materials or intermediates, such as the nitro-pyridine precursor.[1]

  • Dehalogenated Byproducts: Under certain reductive conditions, particularly catalytic hydrogenation, the fluorine substituent may be cleaved, resulting in 5-methylpyridin-2-amine.[1]

  • Oxidation/Degradation Products: Aminopyridines can be susceptible to oxidation, leading to the formation of colored byproducts, which often present as dark oils or discolored solids.[1]

  • Residual Catalysts: If catalytic hydrogenation is used for reduction, residual metals like Palladium (Pd) may contaminate the product.[1]

Q2: What is the recommended overall strategy for purifying crude 4-Fluoro-5-methylpyridin-2-amine?

A2: A multi-tiered approach is most effective. Start with a bulk purification method to remove major impurities and then proceed to a high-resolution technique if necessary.

  • Acid-Base Extraction: Begin with a liquid-liquid extraction. Since 4-Fluoro-5-methylpyridin-2-amine is a basic compound, an acidic wash (e.g., with dilute HCl) will protonate it, pulling it into the aqueous layer and separating it from non-basic impurities.[2][3] The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[2]

  • Recrystallization: If the product isolated from extraction is a solid, recrystallization is a powerful and economical technique for achieving high purity.[2][4] Careful solvent selection is paramount.

  • Column Chromatography: This should be considered a final polishing step if recrystallization fails to remove closely related impurities like regioisomers.[2][5] Due to the basic nature of the amine, specific considerations are necessary to prevent peak tailing on silica gel.[5]

Q3: How should I handle and store the purified compound?

A3: 4-Fluoro-5-methylpyridin-2-amine is classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7][8] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection. For storage, keep the container tightly sealed in a dry, well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen) and refrigerated (2-8°C) to prevent degradation.[6][8][9]

General Purification Workflow

The following diagram illustrates a logical workflow for proceeding from crude material to a highly pure final product.

crude Crude 4-Fluoro-5-methylpyridin-2-amine extraction Acid-Base Extraction crude->extraction purity_check1 Assess Purity (TLC/HPLC/NMR) extraction->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Impure pure_product Pure Product (>99%) purity_check1->pure_product Purity OK purity_check2 Assess Purity (TLC/HPLC/NMR) recrystallization->purity_check2 chromatography Column Chromatography purity_check2->chromatography Impure (e.g., Isomers) purity_check2->pure_product Purity OK purity_check3 Assess Purity (TLC/HPLC/NMR) chromatography->purity_check3 purity_check3->pure_product Purity OK fail Re-evaluate Strategy / Characterize Impurities purity_check3->fail Still Impure start Cooled Solution, No Crystals scratch Try Scratching Inner Flask start->scratch seed Try Seeding with Pure Crystal scratch->seed Fails success Crystals Form! scratch->success Works reduce Reduce Solvent Volume (Boil Off Excess) seed->reduce Fails seed->success Works reduce->success Works

Caption: A troubleshooting workflow for inducing crystallization. [4]

Q: My product has "oiled out" instead of forming crystals.

A: This happens when the solute comes out of solution above its melting point.

  • Plausible Cause: The boiling point of your recrystallization solvent is higher than the melting point of your compound, or the solution was cooled too quickly. Impurities can also depress the melting point, contributing to this issue.

  • Solution: Re-dissolve and Modify.

    • Reheat the solution until the oil fully redissolves.

    • Add a bit more "good" solvent to lower the saturation temperature.

    • Allow the solution to cool much more slowly. Insulating the flask can help.

    • If it persists, consider switching to a lower-boiling point solvent or using a binary solvent system where crystallization can be induced at a lower temperature.

Troubleshooting Guide: Column Chromatography

Q: My compound is showing severe peak tailing on a silica gel column. How can I fix this?

A: This is a classic problem for basic compounds like aminopyridines on acidic silica.

  • Plausible Cause: The basic nitrogen atom of the pyridine ring interacts strongly and non-ideally with the acidic silanol groups (Si-OH) on the surface of the silica gel. [5]This creates a secondary interaction mechanism that causes the peak to tail. [5]* Solutions:

    • Add a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) or pyridine (~0.1-1%), to your eluent. [2][5]The competing base will preferentially bind to the acidic silanol sites, effectively masking them from your compound and allowing for more uniform elution. [5] 2. Use a Different Stationary Phase: If tailing persists, switch to a more inert stationary phase. Alumina (basic or neutral) is a good alternative. Alternatively, chemically-treated "end-capped" silica or polymer-based columns can be used for HPLC. [5]

start Severe Peak Tailing on Silica add_tea Add 0.1-1% Triethylamine to Eluent start->add_tea check_tailing Peak Shape Improved? add_tea->check_tailing change_phase Switch to Alumina or End-Capped Silica check_tailing->change_phase No success Symmetrical Peak! check_tailing->success Yes change_phase->success fail Tailing Persists

Caption: Logic for eliminating peak tailing of basic compounds in chromatography. [5]

Q: I have poor separation between my product and an impurity of similar polarity.

A: This requires optimizing the selectivity of your chromatographic system.

  • Plausible Cause: The eluent system does not sufficiently differentiate between the interactions of your product and the impurity with the stationary phase.

  • Solutions:

    • Change Eluent Composition: Instead of just increasing the polar component (e.g., ethyl acetate in hexanes), try a completely different solvent system that offers different interactions. For example, using dichloromethane/methanol might provide different selectivity than an ethyl acetate/hexanes system.

    • Adjust Mobile Phase pH (for HPLC): Small changes in the mobile phase pH can alter the ionization state of the aminopyridine or impurities, which can dramatically affect retention and improve separation. [5] 3. Change Stationary Phase: If you are using a standard C18 column for reverse-phase HPLC, switching to a phenyl or cyano phase can offer different interaction mechanisms (e.g., pi-pi interactions) and improve resolution. [5]

Experimental Protocols
Protocol 1: Acid-Base Extraction for Bulk Purification
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). [3]2. Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq). [3]3. Extraction: Stopper the funnel, shake vigorously for 1-2 minutes, and vent frequently to release pressure. [3]4. Separation: Allow the layers to separate. The protonated 4-Fluoro-5-methylpyridin-2-amine will be in the lower aqueous layer (if using DCM) or upper aqueous layer (if using ethyl acetate). Drain and collect the aqueous layer. [3]5. Repeat: Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete recovery. Combine all aqueous extracts.

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 3M NaOH or solid NaHCO₃) with stirring until the pH is >9. The product should precipitate or form an oil.

  • Back-Extraction: Extract the basified aqueous solution three times with fresh portions of an organic solvent (e.g., DCM or ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified crude product. [3]

Protocol 2: Recrystallization using a Binary Solvent System (Ethyl Acetate/Hexanes)
  • Dissolution: Place the crude solid from the extraction into an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the compound. [10]2. Addition of Anti-Solvent: While the solution is still hot, add hexanes drop-by-drop with swirling until a persistent cloudiness appears. This indicates the solution is saturated. [4]3. Clarification: Add a few more drops of hot ethyl acetate until the solution becomes just clear again. [4]4. Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation. [4][10]5. Isolation and Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of ice-cold hexanes to remove any remaining soluble impurities. [4]6. Drying: Allow the crystals to air-dry on the filter or transfer them to a watch glass to dry completely, preferably in a vacuum oven at a modest temperature.

References
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Benchchem.
  • Troubleshooting common issues in pyridine synthesis. Benchchem.
  • How to remove unreacted 2-aminopyridine from product. Benchchem.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • PV2143. OSHA.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents.
  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies.
  • managing impurities in the synthesis of 2-Fluoro-5-methylpyridin-3-amine. Benchchem.
  • 4-Fluoro-5-methylpyridin-2-amine | 1211535-84-0. Sigma-Aldrich.
  • What is best method to remove pyridine from a reaction mixture? ResearchGate.
  • 4-Fluoro-5-methylpyridin-2-amine | 1211535-84-0. Sigma-Aldrich.
  • 4-Fluoro-5-methylpyrimidin-2-amine | 20655-09-8. AKSci.
  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • Chromatograms of a mixture of aminopyridines with elution by a mobile... ResearchGate.
  • 4-Fluoro-5-methylpyridin-2-amine | 1211535-84-0. Sigma-Aldrich.
  • 4-Fluoro-5-methylpyridin-2-amine | 1211535-84-0. Sigma-Aldrich.
  • HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography.
  • 4-Fluoro-5-methylpyridin-2-amine. Appretech.
  • Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on. Google Patents.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC.
  • 2-Amino-5-fluoro-4-methylpyridine | 301222-66-2. Tokyo Chemical Industry Co., Ltd. (APAC).
  • step-by-step guide to recrystallization of 5-Methylpyridin-2(1H)-one. Benchchem.
  • Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clin Chem.
  • 5-FLUORO-4-METHYLPYRIDIN-2-AMINE | CAS 301222-66-2. Matrix Fine Chemicals.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Preparation and characterization of 4-Amino-2-Anilinopyridine and its chlorodiruthenium(III,II) complex. ResearchGate.
  • 2-Amino-5-fluoro-4-methylpyridine, 95% 1 g | Buy Online. Thermo Scientific Alfa Aesar.
  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine. PMC.
  • Preparation and stability of 4-fluoropyridine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • 4-Amino-5-fluoro-2-methylpyridine | 1211590-22-5. BLD Pharm.
  • 5-Fluoro-2-methylpyrimidin-4-amine | 1416372-67-2. Sigma-Aldrich.
  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically.
  • 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2. ChemicalBook.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Fluoro-5-methylpyridin-2-amine and 5-Fluoro-4-methylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery of novel therapeutics. Amo...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery of novel therapeutics. Among these, substituted pyridines are a cornerstone, and the introduction of fluorine and methyl groups can profoundly influence a molecule's physicochemical and pharmacological properties. This guide provides an in-depth comparison of two isomeric building blocks: 4-Fluoro-5-methylpyridin-2-amine and 5-Fluoro-4-methylpyridin-2-amine.

While direct, side-by-side experimental comparisons of these two specific isomers are not extensively documented in the current literature, this guide offers a predictive analysis of their relative reactivity based on well-established principles of physical organic chemistry. We will delve into the electronic and steric factors governing their behavior in key synthetic transformations and provide detailed experimental protocols to enable researchers to conduct their own comparative studies.

Part 1: Theoretical Analysis of Reactivity

The differing placement of the fluoro and methyl substituents on the pyridine ring is predicted to give rise to distinct reactivity profiles for these two isomers. This divergence can be rationalized by considering the interplay of electronic and steric effects.

Electronic Effects

The reactivity of a substituted pyridine is largely dictated by the electron density of the aromatic ring. Electron-withdrawing groups (EWGs) decrease the electron density, making the ring more susceptible to nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.

  • Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr).

  • Amino Group (-NH2): The amino group is a strong electron-donating group through resonance (+M) and also has an electron-withdrawing inductive effect (-I). Overall, it is a net electron-donating and activating group.

  • Methyl Group (-CH3): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation.

In 4-Fluoro-5-methylpyridin-2-amine , the strongly electron-withdrawing fluorine atom is located at the 4-position, which is para to the ring nitrogen. This positioning is optimal for the stabilization of a negative charge that develops during the rate-determining step of SNAr, thereby significantly activating this position for nucleophilic attack. The electron-donating amino group at the 2-position and the methyl group at the 5-position will increase the overall electron density of the ring but the activating effect of the fluorine at the 4-position for SNAr is expected to be dominant.

Conversely, in 5-Fluoro-4-methylpyridin-2-amine , the fluorine atom is at the 5-position. While still exerting an electron-withdrawing effect, its ability to stabilize a negative charge at a potential site of nucleophilic attack (e.g., at an adjacent carbon with a leaving group) is less pronounced compared to a fluorine at the 2- or 4-position.[1] The methyl group at the 4-position and the amino group at the 2-position will contribute to the overall electron density of the ring.

Basicity (pKa): The basicity of the pyridine nitrogen is influenced by the electronic nature of the substituents. Electron-withdrawing groups decrease basicity, while electron-donating groups increase it.[2]

  • 4-Fluoro-5-methylpyridin-2-amine: The strong -I effect of the fluorine at the 4-position is expected to significantly decrease the basicity of the pyridine nitrogen.

  • 5-Fluoro-4-methylpyridin-2-amine: The fluorine at the 5-position will also decrease basicity, but its effect may be slightly less pronounced compared to the 4-fluoro isomer. The electron-donating methyl group at the 4-position will counteract this effect to some extent.

Therefore, it is predicted that 5-Fluoro-4-methylpyridin-2-amine will be a stronger base (higher pKa) than 4-Fluoro-5-methylpyridin-2-amine.

Steric Effects

Steric hindrance can play a significant role in determining the accessibility of a reaction center to incoming reagents.

  • In 4-Fluoro-5-methylpyridin-2-amine , the methyl group at the 5-position is adjacent to the fluorine at the 4-position. This could impart some steric hindrance to an incoming nucleophile targeting the C4 position.

  • In 5-Fluoro-4-methylpyridin-2-amine , the methyl group at the 4-position is adjacent to the fluorine at the 5-position. Should a reaction be targeted at a position adjacent to the methyl group, similar steric considerations would apply.

Part 2: Predicted Reactivity in Key Synthetic Transformations

Based on the theoretical principles outlined above, we can predict the relative reactivity of these two isomers in several common and synthetically important reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone of pyridine chemistry, and the reactivity of fluoropyridines in these reactions is particularly noteworthy. The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex.[3]

SNAr_Mechanism

It is predicted that 4-Fluoro-5-methylpyridin-2-amine will be significantly more reactive in SNAr reactions at the C-F bond than 5-Fluoro-4-methylpyridin-2-amine. This is because the fluorine atom in the 4-position is activated by the ring nitrogen, which can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[1][3] For the 5-fluoro isomer, such resonance stabilization involving the ring nitrogen is not possible for an attack at the C5 position.

Palladium-Catalyzed Cross-Coupling Reactions

For reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, a leaving group such as bromide or iodide is typically required. While direct C-F bond activation is possible under certain conditions, it is generally more challenging. For a practical comparison, one would typically start with bromo-derivatives of these amines. The electronic environment created by the existing fluoro, methyl, and amino groups would then influence the reactivity of the C-Br bond.

  • Suzuki-Miyaura Coupling: This reaction is a versatile method for C-C bond formation. The electronic nature of the pyridine ring can influence the rate of oxidative addition of the palladium catalyst to the C-Br bond.

  • Buchwald-Hartwig Amination: This is a powerful method for C-N bond formation. Similar to the Suzuki coupling, the electronic properties of the pyridine substrate are crucial.[4]

Suzuki_Cycle

Buchwald_Hartwig_Cycle

Part 3: Experimental Protocols for Comparative Reactivity Studies

To empirically determine the relative reactivity of these two isomers, the following experimental protocols are provided. It is recommended to run these reactions in parallel under identical conditions for a direct comparison.

Experimental_Workflow

Protocol 1: Comparative Nucleophilic Aromatic Substitution (SNAr) with Morpholine

Objective: To compare the rate of substitution of the fluorine atom in each isomer with morpholine.

Materials:

  • 4-Fluoro-5-methylpyridin-2-amine

  • 5-Fluoro-4-methylpyridin-2-amine

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To two separate, dry, round-bottom flasks equipped with magnetic stir bars and reflux condensers under an inert atmosphere, add potassium carbonate (1.5 equivalents).

  • To the first flask, add 4-Fluoro-5-methylpyridin-2-amine (1.0 equivalent). To the second flask, add 5-Fluoro-4-methylpyridin-2-amine (1.0 equivalent).

  • To each flask, add anhydrous DMSO to achieve a concentration of 0.2 M.

  • To each flask, add morpholine (1.2 equivalents).

  • Heat both reaction mixtures to 100 °C with vigorous stirring.

  • Monitor the progress of each reaction at regular time intervals (e.g., every hour) by TLC or LC-MS.

  • Upon completion (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature.

  • Dilute each mixture with ethyl acetate and water.

  • Separate the organic layers, and extract the aqueous layers with ethyl acetate.

  • Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by flash column chromatography and determine the yield for each reaction.

Protocol 2: Comparative Suzuki-Miyaura Coupling

Objective: To compare the reactivity of the C-Br bond in the bromo-derivatives of the two isomers. (Note: This protocol assumes the availability of the corresponding bromo-derivatives, e.g., 4-bromo-5-fluoro-2-aminopyridine and 5-bromo-4-fluoro-2-aminopyridine).

Materials:

  • Bromo-derivative of 4-Fluoro-5-methylpyridin-2-amine

  • Bromo-derivative of 5-Fluoro-4-methylpyridin-2-amine

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Palladium tetrakis(triphenylphosphine))

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard laboratory glassware, inert atmosphere setup

Procedure:

  • To two separate, dry Schlenk tubes, add the respective bromo-pyridine derivative (1.0 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • To each tube, add Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill each tube with an inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture to each tube to achieve a concentration of 0.1 M.

  • Heat both reaction mixtures to 90 °C with vigorous stirring.

  • Monitor the reactions by TLC or LC-MS.

  • After completion, cool to room temperature and perform a standard aqueous workup with ethyl acetate.

  • Purify the products by flash column chromatography and compare the yields.

Summary of Predicted Reactivity

Property4-Fluoro-5-methylpyridin-2-amine5-Fluoro-4-methylpyridin-2-amine
Predicted pKa LowerHigher
Predicted SNAr Reactivity (at C-F) HighLow
Steric Hindrance at C4/C5 Moderate (from -CH₃ at C5)Moderate (from -CH₃ at C4)

Conclusion

The isomeric relationship between 4-Fluoro-5-methylpyridin-2-amine and 5-Fluoro-4-methylpyridin-2-amine is predicted to lead to significant differences in their chemical reactivity. The 4-fluoro isomer is anticipated to be substantially more reactive towards nucleophilic aromatic substitution at the fluorine-bearing carbon due to the activating effect of the para-nitrogen atom. This difference in reactivity can be exploited by synthetic chemists to achieve selective functionalization. For other transformations, such as palladium-catalyzed cross-coupling reactions, the electronic and steric environment provided by the substituents will continue to play a crucial role in determining the outcome.

The experimental protocols provided in this guide offer a framework for the direct, empirical comparison of these two valuable building blocks. A thorough understanding of their reactivity profiles will undoubtedly aid in the rational design and efficient synthesis of novel compounds for drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
  • Wikipedia. (2023).
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023). Basicity of Substituted Pyridines.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
  • BenchChem. (2025). A Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine.
  • YouTube. (2020).
  • Baran Lab. (n.d.). Haloselectivity of Heterocycles.
  • ACS Publications. (2021).
  • ResearchGate. (2023). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • ACS Publications. (2014).
  • Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide.
  • ResearchGate. (n.d.). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group.
  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides.

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Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Fluoro-5-methylpyridin-2-amine

Introduction For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Substituted pyridines are a class of heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Substituted pyridines are a class of heterocyclic compounds of immense interest due to their prevalence in pharmaceuticals and agrochemicals. 4-Fluoro-5-methylpyridin-2-amine is one such compound, and understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization.

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Fluoro-5-methylpyridin-2-amine. By examining the fundamental principles of fragmentation for heterocyclic amines and comparing its predicted fragmentation to that of structurally related analogs—2-amino-5-methylpyridine and 2-fluoropyridine—we can gain valuable insights into how substituents influence fragmentation pathways. This comparative approach, supported by established experimental protocols and data from spectral databases, offers a robust framework for the structural analysis of this and similar molecules.

Experimental Methodology: A Self-Validating Protocol

The acquisition of reproducible and high-quality mass spectra is paramount for accurate structural elucidation. The following is a detailed, generalized experimental protocol for the analysis of 4-Fluoro-5-methylpyridin-2-amine using a mass spectrometer with an electron ionization (EI) source. The causality behind each parameter selection is explained to ensure a self-validating system.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of 4-Fluoro-5-methylpyridin-2-amine.

    • Dissolve the sample in a minimal amount of a volatile solvent such as methanol or dichloromethane. Rationale: A volatile solvent ensures rapid evaporation in the ion source, preventing solvent interference with the analyte's mass spectrum.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer equipped with an electron ionization (EI) source is recommended.

    • Sample Introduction: Utilize a direct insertion probe for solid samples or a gas chromatograph (GC) inlet for solutions. Rationale: Direct insertion is suitable for pure, solid samples, while a GC inlet is ideal for ensuring sample purity and can provide additional retention time information.

    • Ionization Method: Electron Ionization (EI).

    • Electron Energy: Set to a standard of 70 eV.[1] Rationale: At 70 eV, the electron has sufficient energy to cause ionization and produce a characteristic and reproducible fragmentation pattern, which is crucial for library matching and structural comparison. This energy level is a long-standing convention in mass spectrometry.

    • Ion Source Temperature: Maintain at approximately 200-250°C.[1] Rationale: This temperature range ensures the volatilization of the analyte while minimizing thermal degradation before ionization.

    • Mass Range: Scan from m/z 35 to 200. Rationale: This range will encompass the molecular ion of 4-fluoro-5-methylpyridin-2-amine (molecular weight: 126.13 g/mol ) and its expected fragments.

    • Data Acquisition: Acquire the spectrum in full scan mode to capture all fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the generalized workflow for the spectroscopic analysis of a chemical compound like 4-Fluoro-5-methylpyridin-2-amine.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Processing & Interpretation Pure Compound\n(4-Fluoro-5-methylpyridin-2-amine) Pure Compound (4-Fluoro-5-methylpyridin-2-amine) Dissolution in\nVolatile Solvent Dissolution in Volatile Solvent Pure Compound\n(4-Fluoro-5-methylpyridin-2-amine)->Dissolution in\nVolatile Solvent Sample Introduction\n(GC or Direct Probe) Sample Introduction (GC or Direct Probe) Dissolution in\nVolatile Solvent->Sample Introduction\n(GC or Direct Probe) Ionization\n(EI, 70 eV) Ionization (EI, 70 eV) Sample Introduction\n(GC or Direct Probe)->Ionization\n(EI, 70 eV) Mass Analysis\n(Quadrupole or TOF) Mass Analysis (Quadrupole or TOF) Ionization\n(EI, 70 eV)->Mass Analysis\n(Quadrupole or TOF) Detection Detection Mass Analysis\n(Quadrupole or TOF)->Detection Mass Spectrum\n(Plot of m/z vs. Intensity) Mass Spectrum (Plot of m/z vs. Intensity) Detection->Mass Spectrum\n(Plot of m/z vs. Intensity) Fragmentation Pattern\nAnalysis Fragmentation Pattern Analysis Mass Spectrum\n(Plot of m/z vs. Intensity)->Fragmentation Pattern\nAnalysis Structural Elucidation Structural Elucidation Fragmentation Pattern\nAnalysis->Structural Elucidation

Caption: Generalized workflow for EI-MS analysis.

Fragmentation Pattern Analysis: A Comparative Study

The fragmentation of substituted pyridines in EI-MS is heavily influenced by the nature and position of the substituents on the ring.[1] Generally, fragmentation can be initiated by the loss of electrons from lone pairs on the nitrogen or from the π-system of the aromatic ring. The resulting molecular ion then undergoes a series of unimolecular decompositions to yield smaller fragment ions.

Predicted Fragmentation of 4-Fluoro-5-methylpyridin-2-amine

The molecular formula of 4-fluoro-5-methylpyridin-2-amine is C₆H₇FN₂, with a monoisotopic mass of 126.06 g/mol . The molecular ion peak, [M]⁺˙, is therefore expected at m/z 126.

The primary fragmentation pathways are predicted to involve the loss of small, stable neutral molecules or radicals, driven by the substituents:

  • Loss of a Methyl Radical (•CH₃): A common fragmentation for methylated aromatic compounds is the cleavage of the C-C bond to lose a methyl radical, leading to a stable cation. This would result in a fragment at m/z 111 .

  • Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of pyridine and its derivatives is the cleavage of the ring with the elimination of HCN.[2] This would produce a fragment at m/z 99 .

  • Loss of a Hydrogen Fluoride (HF): Fluorinated aromatic compounds can undergo fragmentation through the elimination of HF. This would lead to a fragment at m/z 106 .

  • Loss of an Amino Radical (•NH₂): Cleavage of the C-N bond of the amino group could result in the loss of an amino radical, yielding a fragment at m/z 110 .

A plausible fragmentation cascade is visualized below:

G M [M]⁺˙ m/z 126 C₆H₇FN₂⁺˙ F1 [M - •CH₃]⁺ m/z 111 M->F1 - •CH₃ F2 [M - HCN]⁺˙ m/z 99 M->F2 - HCN F3 [M - HF]⁺˙ m/z 106 M->F3 - HF F4 [M - •NH₂]⁺ m/z 110 M->F4 - •NH₂ F5 [M - •CH₃ - HCN]⁺˙ m/z 84 F1->F5 - HCN

Caption: Predicted fragmentation of 4-fluoro-5-methylpyridin-2-amine.

Comparative Analysis with Structurally Related Compounds

To understand the influence of the fluorine and methyl groups, we will compare the predicted fragmentation of our target molecule with the known fragmentation of 2-amino-5-methylpyridine and 2-fluoropyridine.

This compound allows us to observe the fragmentation pattern without the influence of the fluorine atom. Its molecular weight is 108.14 g/mol . The mass spectrum of 2-amino-5-methylpyridine is available in the NIST WebBook.[3]

  • Molecular Ion: The molecular ion peak, [M]⁺˙, is observed at m/z 108 .

  • Loss of a Hydrogen Atom (•H): A significant peak is often seen at [M-1]⁺, corresponding to the loss of a hydrogen atom to form a stable cation, resulting in a fragment at m/z 107 .

  • Loss of Hydrogen Cyanide (HCN): Similar to other pyridines, the loss of HCN is a major fragmentation pathway, leading to a fragment at m/z 81 .

  • Loss of an Amino Radical (•NH₂): Loss of the amino group gives a fragment at m/z 92 .

The fragmentation pathway is as follows:

G M [M]⁺˙ m/z 108 C₆H₈N₂⁺˙ F1 [M - •H]⁺ m/z 107 M->F1 - •H F2 [M - HCN]⁺˙ m/z 81 M->F2 - HCN F3 [M - •NH₂]⁺ m/z 92 M->F3 - •NH₂ F4 [M - •H - HCN]⁺˙ m/z 80 F1->F4 - HCN

Caption: Fragmentation of 2-amino-5-methylpyridine.

2-Fluoropyridine helps to isolate the effect of a fluorine atom on the pyridine ring without the methyl and amino groups. Its molecular weight is 97.09 g/mol . The NIST WebBook contains its mass spectrum.[4]

  • Molecular Ion: The molecular ion peak, [M]⁺˙, is prominent at m/z 97 .

  • Loss of Hydrogen Cyanide (HCN): This is a dominant fragmentation pathway for the pyridine ring, leading to a fragment at m/z 70 .

  • Loss of a Fluorine Radical (•F): Although less common than HF elimination, direct loss of the fluorine radical can occur, resulting in a fragment at m/z 78 .

  • Loss of HF: Elimination of hydrogen fluoride would produce a fragment at m/z 77 .

The fragmentation pathway is as follows:

G M [M]⁺˙ m/z 97 C₅H₄FN⁺˙ F1 [M - HCN]⁺˙ m/z 70 M->F1 - HCN F2 [M - •F]⁺ m/z 78 M->F2 - •F F3 [M - HF]⁺˙ m/z 77 M->F3 - HF

Caption: Fragmentation of 2-fluoropyridine.

Comparative Data Summary

The following table summarizes the key predicted and observed fragment ions for 4-fluoro-5-methylpyridin-2-amine and its structural analogs.

m/z Proposed Fragment Ion 4-Fluoro-5-methylpyridin-2-amine 2-Amino-5-methylpyridine 2-Fluoropyridine
126 [M]⁺˙
111 [M - •CH₃]⁺
110 [M - •NH₂]⁺
108 [M]⁺˙ ✓
107 [M - •H]⁺ ✓
106 [M - HF]⁺˙
99 [M - HCN]⁺˙
97 [M]⁺˙ ✓
92 [M - •NH₂]⁺ ✓
81 [M - HCN]⁺˙ ✓
78 [M - •F]⁺ ✓
77 [M - HF]⁺˙ ✓
70 [M - HCN]⁺˙ ✓

Conclusion

The mass spectrometry fragmentation pattern of 4-fluoro-5-methylpyridin-2-amine can be predicted with a high degree of confidence by understanding the fundamental fragmentation mechanisms of substituted pyridines. The presence of the methyl, fluoro, and amino groups each provides a distinct pathway for fragmentation, primarily through the loss of •CH₃, HF, and •NH₂ respectively, in addition to the characteristic pyridine ring cleavage involving the loss of HCN.

By comparing these predicted fragmentations with the known mass spectra of 2-amino-5-methylpyridine and 2-fluoropyridine, we can appreciate the additive nature of substituent effects on the overall fragmentation pattern. This comparative approach not only aids in the structural elucidation of 4-fluoro-5-methylpyridin-2-amine but also serves as a valuable guide for interpreting the mass spectra of other novel substituted heterocyclic compounds. The detailed experimental protocol provided ensures that researchers can generate high-quality, reproducible data to support their findings.

References

  • National Institute of Standards and Technology. (2023). 2-Pyridinamine, 5-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023). 5-Fluoro-2-methylaniline. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023). 2-Fluoropyridine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023). Pyridine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]

  • National Institute of Standards and Technology. (2023). Pyridine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]

Sources

Validation

The Mechanistic Bottleneck: Why 2-Aminopyridines Poison Palladium Catalysts

Overcoming Catalyst Poisoning: A Comparative Guide to the Reproducible Catalytic Amination of 4-Fluoro-5-methylpyridin-2-amine As a Senior Application Scientist, I frequently encounter a recurring bottleneck in pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Catalyst Poisoning: A Comparative Guide to the Reproducible Catalytic Amination of 4-Fluoro-5-methylpyridin-2-amine

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in pharmaceutical process chemistry: the unpredictable scalability and poor reproducibility of carbon-nitrogen (C–N) cross-coupling reactions involving 2-aminopyridines.

4-Fluoro-5-methylpyridin-2-amine (CAS 1211535-84-0) is a highly valuable building block, most notably utilized in the synthesis of JNJ-64326067, a promising Positron Emission Tomography (PET) imaging tracer for aggregated tau proteins in Alzheimer's disease[1]. However, utilizing this compound as a nucleophilic partner in Buchwald-Hartwig aminations presents severe mechanistic challenges. This guide dissects the root causes of these challenges, objectively compares modern catalyst alternatives, and provides a self-validating protocol to ensure absolute reproducibility.

To achieve reproducibility, we must first understand the causality behind experimental failures. In a standard Pd-catalyzed amination, the catalytic cycle relies on a delicate balance between oxidative addition, amine coordination, and reductive elimination.

When using 4-fluoro-5-methylpyridin-2-amine, the substrate acts as a highly effective bidentate or monodentate ligand. The pyridyl nitrogen and the exocyclic amine can irreversibly bind to the palladium(II) center after oxidative addition. This displaces the intended phosphine or N-heterocyclic carbene (NHC) ligand, trapping the catalyst in a thermodynamically stable, off-cycle dormant state (often a bis(aminopyridyl)Pd(II) complex)[2].

The Solution: The key to preventing this off-cycle trapping is the introduction of extreme steric bulk. Ligands such as BrettPhos or the NHC ligand IPent (in Pd-PEPPSI-IPentCl) feature massive steric profiles that physically prevent the coordination of a second 2-aminopyridine molecule and dramatically accelerate the rate of reductive elimination, forcing the catalytic cycle forward[2][3].

G Pd0 Pd(0) Active Catalyst OA Oxidative Addition [Pd(II)(Ar)X L] Pd0->OA + Ar-X (Aryl Halide) AmineBind Amine Coordination [Pd(II)(Ar)(NHR) L] OA->AmineBind + 4-Fluoro-5-methylpyridin-2-amine + Base Poison Off-Cycle Poisoning [Pd(II)(2-Aminopyridine)2] AmineBind->Poison Ligand displacement (Traditional Catalysts) RE Reductive Elimination AmineBind->RE Base-assisted deprotonation Poison->AmineBind Bulky Ligand (IPent/BrettPhos) Forces Equilibrium Back RE->Pd0 Catalyst Regeneration Prod Coupled Product RE->Prod

Fig 1: Mechanistic bypass of 2-aminopyridine-induced Pd(II) catalyst poisoning using sterically demanding ligands.

Objective Comparison of Catalyst Systems

To provide empirical grounding, we compare three distinct catalytic systems for the coupling of 4-fluoro-5-methylpyridin-2-amine with a standard unactivated aryl chloride (e.g., 4-chlorobenzamide).

  • System A (Traditional): Pd2(dba)3 with BINAP. Historically used but highly susceptible to poisoning.

  • System B (Modern Phosphine): BrettPhos Pd G3. A dialkylbiaryl monophosphine precatalyst designed specifically for primary amine monoarylation[3].

  • System C (Modern NHC): Pd-PEPPSI-IPentCl. A Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation system featuring a highly hindered NHC ligand, specifically optimized for 2-aminopyridines[2].

Quantitative Performance Matrix
Catalyst SystemLigand TypeBase / SolventTempCatalyst LoadingAvg. YieldReproducibility Score
Pd2(dba)3 / BINAP BisphosphineNaOtBu / Toluene100 °C5.0 mol%15 - 35%Poor (High batch-to-batch variance due to poisoning)
BrettPhos Pd G3 MonophosphineK2CO3 / t-BuOH80 °C1.0 - 2.0 mol%82 - 88%High (Excellent for general primary amines)
Pd-PEPPSI-IPentCl NHC (Bulky)Na-BHT / DME80 °C1.0 mol%91 - 95%Excellent (Specifically mitigates 2-aminopyridine binding)

Scientist's Verdict: While BrettPhos Pd G3 is a phenomenal general-purpose catalyst for primary amines[3], Pd-PEPPSI-IPentCl is the superior choice for 4-fluoro-5-methylpyridin-2-amine. The extreme steric bulk of the 3-pentyl substituents on the NHC ligand completely shields the palladium center from irreversible bidentate chelation by the aminopyridine, ensuring near-quantitative yields and flawless reproducibility[2].

Self-Validating Experimental Protocol: Pd-PEPPSI-IPentCl Amination

A protocol is only as good as its built-in validation checks. The following methodology for the coupling of 4-fluoro-5-methylpyridin-2-amine using Pd-PEPPSI-IPentCl is designed as a self-validating workflow.

Reagents & Materials
  • Nucleophile: 4-Fluoro-5-methylpyridin-2-amine (1.2 equiv)

  • Electrophile: Aryl chloride (1.0 equiv)

  • Catalyst: Pd-PEPPSI-IPentCl (1.0 mol%)

  • Base: Sodium 2,6-di-tert-butyl-4-methylphenoxide (Na-BHT) (2.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME), anhydrous and rigorously degassed.

Step-by-Step Methodology & Causality
  • Preparation (Glovebox Recommended): In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl chloride (1.0 mmol), 4-fluoro-5-methylpyridin-2-amine (1.2 mmol), Pd-PEPPSI-IPentCl (0.01 mmol), and Na-BHT (2.0 mmol).

    • Causality: Na-BHT is a mild, sterically hindered base. It is strong enough to deprotonate the Pd-bound amine but bulky enough that it does not interfere with the transition metal center or cause unwanted side reactions with sensitive functional groups[2].

  • Solvent Addition & Degassing: Remove the flask from the glovebox, connect to a Schlenk line, and add 5.0 mL of anhydrous DME. Perform three cycles of Freeze-Pump-Thaw.

    • Causality: Oxygen is lethal to Pd(0) intermediates. Simple sparging is insufficient for highly reproducible kinetic studies; Freeze-Pump-Thaw ensures absolute removal of dissolved O2.

  • Catalytic Heating: Stir the reaction mixture at 80 °C for 12 hours.

    • Validation Check: The reaction should transition from a heterogeneous suspension to a homogenous, distinctly colored solution (often deep yellow/orange) as the PEPPSI precatalyst activates and enters the catalytic cycle. If the solution turns black within the first hour, Pd black has precipitated, indicating oxygen ingress or catalyst poisoning.

  • In-Process Control (IPC): At 4 hours, pull a 10 µL aliquot under positive N2 pressure, dilute in LC-MS grade MeCN, and analyze.

    • Validation Check: You should observe >80% conversion of the aryl chloride. If conversion is stalled at <20%, do not blindly add more catalyst; check your base quality (Na-BHT degrades upon moisture exposure).

  • Quench and Workup: Cool to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography.

Workflow Prep 1. Reagent Prep (Exclude O2/H2O) Degas 2. Strict Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Catalytic Heating (80°C, 12h) Degas->React Monitor 4. IPC Monitoring (LC-MS at 4h) React->Monitor Workup 5. Quench & Workup (Celite Filtration) Monitor->Workup

Fig 2: Standardized self-validating workflow for reproducible Buchwald-Hartwig aminations.

Summary of Field-Proven Insights

To guarantee the reproducibility of 4-fluoro-5-methylpyridin-2-amine aminations, you must abandon first-generation palladium catalysts. The intrinsic coordinating nature of the 2-aminopyridine motif demands the use of ultra-bulky ligands. While BrettPhos-based systems offer excellent general utility[3], transitioning to Pd-PEPPSI-IPentCl provides the ultimate safeguard against catalyst poisoning, ensuring that your discovery chemistry scales seamlessly into process development[2].

Sources

Comparative

The Gold Standard in MS Method Validation: Isotopic Labeling Strategies for 4-Fluoro-5-methylpyridin-2-amine

Executive Summary 4-Fluoro-5-methylpyridin-2-amine is a highly versatile aminopyridine building block widely utilized in medicinal chemistry. It serves as a critical structural fragment in the development of potent kinas...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Fluoro-5-methylpyridin-2-amine is a highly versatile aminopyridine building block widely utilized in medicinal chemistry. It serves as a critical structural fragment in the development of potent kinase inhibitors and central nervous system (CNS) diagnostics, most notably in the synthesis of the Tau positron emission tomography (PET) imaging tracer [1].

When advancing such compounds from in vitro discovery to in vivo pharmacokinetic (PK) profiling, precise quantification in complex biological matrices (e.g., plasma, cerebrospinal fluid, brain homogenate) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is paramount. The primary analytical hurdle in these assays is the matrix effect —the unpredictable suppression or enhancement of analyte ionization caused by co-eluting endogenous molecules (like phospholipids) in the Electrospray Ionization (ESI) source.

To correct for this, Stable Isotope-Labeled Internal Standards (SIL-IS) are employed. However, the exact nature of the isotopic label—Deuterium ( 2 H) versus Carbon-13/Nitrogen-15 ( 13 C/ 15 N)—fundamentally dictates the reliability of the assay. This guide objectively compares these labeling strategies to establish a self-validating analytical system.

Mechanistic Causality: Deuterium vs. Heavy Atom Labeling

The fundamental premise of a SIL-IS is that it must share identical physicochemical properties with the native analyte, ensuring it experiences the exact same extraction recovery and matrix ionization effects.

The Deuterium ( 2 H) Isotope Effect

Replacing the hydrogens on the 5-methyl group to yield 4-Fluoro-5-( 2 H 3​ )methylpyridin-2-amine is a synthetically straightforward and cost-effective approach. However, the carbon-deuterium bond is shorter and possesses a lower zero-point energy than the carbon-hydrogen bond. This subtle structural change reduces the molecule's molar volume and polarizability, leading to weaker hydrophobic dispersion forces when interacting with a C18 stationary phase.

The Consequence: In high-resolution Ultra-High-Performance Liquid Chromatography (UHPLC), the deuterated standard often elutes slightly earlier than the native analyte. Because the IS and the analyte enter the MS source at slightly different times, they are exposed to different co-eluting matrix components, [2].

The Carbon-13/Nitrogen-15 ( 13 C/ 15 N) Advantage

Incorporating 13 C into the pyridine ring/methyl group, or 15 N into the amine, adds mass without altering the molecular volume or lipophilicity of the compound. These "heavy atom" standards co-elute perfectly with the native 4-Fluoro-5-methylpyridin-2-amine. This guarantees an identical ionization environment at the exact millisecond of ESI droplet desolvation, providing a flawless correction of matrix effects.

Isotope_Mechanisms N1 Native Analyte (4-Fluoro-5-methyl...) M2 Identical Physicochemical Properties N1->M2 N2 Deuterated IS (^2H3-methyl) M1 Weaker Dispersion Forces (Smaller Molar Volume) N2->M1 N3 Carbon-13 IS (^13C-methyl) N3->M2 R1 RT Shift (Early Elution) Differential Matrix Effect M1->R1 R2 Perfect Co-elution Accurate MF Correction M2->R2

Mechanistic differences between Deuterium and Carbon-13 labeling on LC retention and matrix effects.

Quantitative Performance Comparison

The following table summarizes the expected chromatographic and mass spectrometric behavior of the native molecule versus its isotopically labeled counterparts during method validation.

Analytical ParameterNative Analyte 2 H 3​ -Labeled IS 13 C/ 15 N-Labeled IS
Retention Time (UHPLC C18) Reference ( tR​ ) tR​
  • 0.05 to 0.15 min
Identical to Reference ( tR​ )
Matrix Effect Correction N/AVariable (Prone to bias)Absolute (Perfect tracking)
Isotope Scrambling Risk NoneModerate (if placed on acidic carbons)Negligible
IS-Normalized MF (%CV) N/A8% – 18%< 5%
Synthesis Complexity / Cost BaselineLow to ModerateHigh

Experimental Workflow: Matrix Effect Validation Protocol

To objectively validate the performance of your chosen SIL-IS, a rigorous matrix effect evaluation must be conducted. This protocol adheres to the [3] and utilizes a post-extraction spiking methodology.

Expert Insight: We spike the matrix after extraction rather than before. This isolates the matrix effect from the extraction recovery. If spiked prior to extraction, peak area differences would represent a convoluted mix of extraction loss and ion suppression.

Step-by-Step Methodology
  • Blank Matrix Extraction: Aliquot 50 µL of blank biological matrix (e.g., human plasma from 6 independent lots) into a 96-well plate. Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. Centrifuge at 4,000 x g for 10 minutes.

  • Post-Extraction Spiking (Matrix Samples): Transfer 100 µL of the supernatant to a clean plate. Spike this extract with 10 µL of a working solution containing both the native 4-Fluoro-5-methylpyridin-2-amine (at Low and High QC levels) and the chosen SIL-IS.

  • Neat Solution Preparation (Reference Samples): Prepare a reference solution by spiking the exact same amount of native analyte and SIL-IS into 100 µL of the extraction solvent (e.g., 75:25 Acetonitrile:Water).

  • UHPLC-MS/MS Analysis: Inject 2 µL of both the Matrix Samples and Reference Samples onto a sub-2 µm C18 column. Detect via positive ESI in Multiple Reaction Monitoring (MRM) mode.

  • Matrix Factor (MF) Calculation: Calculate the absolute MF for the analyte and the IS independently: Absolute MF = Peak Area (Post-Extraction Spiked Matrix) / Peak Area (Neat Solution)

  • IS-Normalized MF Calculation: IS-Normalized MF = Absolute MF of Native Analyte / Absolute MF of SIL-IS (According to ICH M10, the Coefficient of Variation (CV) of the IS-normalized MF across the 6 matrix lots must be ≤ 15%).

MatrixEffect_Workflow A Blank Biological Matrix (Plasma/Tissue) B Extract Matrix (Protein Precipitation / SPE) A->B C Post-Extraction Spike (Native + SIL-IS) B->C E UHPLC Separation C->E Matrix Sample D Neat Solution Spike (Reference Solvent) D->E Reference Sample F ESI-MS/MS Detection (MRM Mode) E->F G Calculate Matrix Factor (MF) MF = Area(Matrix) / Area(Neat) F->G H IS-Normalized MF Target: CV < 15% G->H

Workflow for evaluating LC-MS/MS matrix effects using post-extraction spiking.

Conclusion & Application Scientist Recommendation

For early-stage, non-GLP discovery PK screening of 4-Fluoro-5-methylpyridin-2-amine derivatives, a Deuterated ( 2 H) internal standard is often sufficient, provided the chromatographic gradient is shallow enough to minimize the retention time shift.

However, for regulated bioanalysis (Phase I-III clinical trials) where matrix variability across diverse patient populations is high, the investment in a 13 C or 15 N-labeled internal standard is non-negotiable. The heavy-atom label ensures perfect co-elution, creating a self-validating system that robustly neutralizes differential ion suppression and guarantees strict adherence to regulatory accuracy and precision criteria.

References

  • Bormans G, et al. Discovery of N-(4-[18F]Fluoro-5-methylpyridin-2-yl)isoquinolin-6-amine (JNJ-64326067), a New Promising Tau Positron Emission Tomography Imaging Tracer. Journal of Medicinal Chemistry. 2019;62(5):2342-2357. URL:[Link]

  • Berg T, Strand DH. 13C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography A. 2011;1218(52):9366-9374. URL:[Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA) Guidance Document. 2022. URL:[Link]

Validation

A Comparative Toxicological Assessment of 4-Fluoro-5-methylpyridin-2-amine and its Non-Fluorinated Analog, 5-methylpyridin-2-amine

Introduction: The Strategic Role of Fluorination in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of mol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a cornerstone of molecular design aimed at enhancing therapeutic profiles. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Consequently, fluorination is a widely employed strategy to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

However, the introduction of fluorine can also modulate the toxicological profile of a molecule in ways that are not always predictable. While often leading to increased metabolic stability and a longer in vivo half-life by blocking sites of oxidative metabolism, fluorination can also alter electron distribution and create metabolites with different toxicological properties.[2] Therefore, a comprehensive and comparative toxicological assessment of fluorinated compounds and their non-fluorinated parent molecules is a critical step in preclinical drug development.

This guide provides an in-depth comparison of the toxicological profiles of 4-Fluoro-5-methylpyridin-2-amine and its non-fluorinated analog, 5-methylpyridin-2-amine. We will delve into a comparative analysis of their known safety profiles, and present detailed experimental protocols for key in vitro and in vivo toxicological assays that are essential for a thorough evaluation. This guide is intended for researchers, scientists, and drug development professionals to inform their experimental design and decision-making processes when working with similar fluorinated pyridinamine scaffolds.

Comparative Safety and Hazard Profile

A preliminary assessment of the toxicological properties of 4-Fluoro-5-methylpyridin-2-amine and 5-methylpyridin-2-amine can be derived from their respective Safety Data Sheets (SDS). While not a substitute for rigorous experimental data, this information provides a foundational understanding of their intrinsic hazards.

Hazard Statement4-Fluoro-5-methylpyridin-2-amine5-methylpyridin-2-amine
Acute Oral Toxicity Toxic if swallowed[3]Toxic if swallowed[4][5]
Acute Dermal Toxicity Toxic in contact with skin[3]Toxic in contact with skin[4][5]
Acute Inhalation Toxicity Toxic if inhaled[3]Toxic if inhaled[5]
Skin Corrosion/Irritation Causes skin irritationCauses skin irritation[4][5]
Serious Eye Damage/Eye Irritation Causes serious eye irritationCauses serious eye irritation[4][5]
Specific Target Organ Toxicity May cause respiratory irritationMay cause respiratory irritation[5]

Analysis of the Hazard Profiles:

Both compounds are classified as acutely toxic via oral, dermal, and inhalation routes. They are also both categorized as skin and eye irritants, with the potential to cause respiratory irritation. This initial comparison suggests that both the fluorinated and non-fluorinated analogs are hazardous materials that require careful handling. However, to truly differentiate their toxicity, quantitative experimental data is essential.

Quantitative Toxicological Assessment: A Data-Driven Comparison

To move beyond qualitative hazard statements, a suite of standardized toxicological assays must be employed. Below, we discuss the key assays and present the available quantitative data for our two compounds of interest.

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance after a single exposure. The most common metric is the median lethal dose (LD50), the dose required to kill 50% of a test population.

CompoundTest AnimalRoute of AdministrationLD50 Value
5-methylpyridin-2-amineRatOral200 mg/kg[6]
5-methylpyridin-2-amineGuinea PigDermal400 mg/kg[6]
4-Fluoro-5-methylpyridin-2-amine--Data not available

Interpretation:

The available data for 5-methylpyridin-2-amine indicates significant acute toxicity. The lack of publicly available LD50 data for 4-Fluoro-5-methylpyridin-2-amine is a critical data gap. It is imperative that such studies are conducted to enable a direct comparison and to understand the impact of fluorination on the acute toxicity of this scaffold.

In Vitro Cytotoxicity

Cytotoxicity assays are a fundamental component of preclinical safety assessment, providing insights into a compound's potential to cause cell death.[7] These assays are typically performed on a panel of cell lines, including both cancerous and non-cancerous cells, to determine the concentration at which a compound exhibits cytotoxic effects (IC50).

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-Fluoro-5-methylpyridin-2-amine and 5-methylpyridin-2-amine in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Comparison:

Currently, there is no publicly available IC50 data for either 4-Fluoro-5-methylpyridin-2-amine or 5-methylpyridin-2-amine on any cell line. The execution of the above protocol would be a critical first step in comparing their cytotoxic potential.

Genotoxicity: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[8][9][10] A positive result in the Ames test indicates that a compound can cause mutations in the DNA of the test organism, which is a potential indicator of carcinogenicity.

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis strain Bacterial Strains (e.g., Salmonella typhimurium) mix Mix Bacteria, Compound, and S9 Mix (or buffer) strain->mix s9 S9 Metabolic Activation Mix s9->mix compound Test Compounds (Fluorinated & Non-fluorinated) compound->mix plate Plate on Minimal Glucose Agar mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count compare Compare to Negative Control count->compare result Determine Mutagenic Potential compare->result

Caption: Workflow of the Ames test for assessing mutagenicity.

Data Comparison:

A study on a compound with a similar chemical structure suggested a lack of mutagenic activity in the Ames test. However, without specific data for 4-Fluoro-5-methylpyridin-2-amine and 5-methylpyridin-2-amine, no definitive comparison can be made. This represents another critical data gap that needs to be addressed through experimental work.

Metabolic Stability

Metabolic stability assays are crucial for predicting a drug's half-life and clearance in the body. The introduction of fluorine is often intended to block metabolic "soft spots" and increase stability.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This assay measures the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.

Protocol: Metabolic Stability Assay

  • Preparation: Prepare a reaction mixture containing human liver microsomes, the test compound, and a buffer.

  • Initiation: Start the reaction by adding a NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).

  • Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound.

  • Data Calculation: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.

Expected Outcomes and the "Fluorine Effect":

Based on established principles, it is hypothesized that 4-Fluoro-5-methylpyridin-2-amine will exhibit greater metabolic stability (a longer half-life) compared to 5-methylpyridin-2-amine. The fluorine atom at the 4-position may sterically hinder or electronically deactivate the pyridine ring, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][2] However, it is important to note that the effect of fluorination can be position-dependent and can sometimes lead to decreased metabolic stability.[11] Therefore, experimental validation is crucial.

Metabolic Pathway Visualization

Metabolic_Pathway cluster_non_fluorinated 5-methylpyridin-2-amine cluster_fluorinated 4-Fluoro-5-methylpyridin-2-amine parent_nf Parent Compound metabolite_nf Oxidized Metabolites (e.g., N-oxide, hydroxylation) parent_nf->metabolite_nf CYP450 Metabolism parent_f Parent Compound metabolite_f Reduced or Blocked Metabolism parent_f->metabolite_f Fluorine blocks metabolic site

Caption: Hypothesized impact of fluorination on metabolic pathways.

Conclusion and Future Directions

This guide provides a framework for the comparative toxicological assessment of 4-Fluoro-5-methylpyridin-2-amine and its non-fluorinated analog, 5-methylpyridin-2-amine. The available safety data indicates that both compounds are acutely toxic and require careful handling.

  • Acute Toxicity: Determination of LD50 values for 4-Fluoro-5-methylpyridin-2-amine.

  • In Vitro Cytotoxicity: Measurement of IC50 values for both compounds across a panel of relevant cell lines.

  • Genotoxicity: Performance of the Ames test for both compounds to assess their mutagenic potential.

  • Metabolic Stability: Direct comparison of their in vitro metabolic stability in human liver microsomes.

By systematically generating and comparing these datasets, researchers can gain a comprehensive understanding of the toxicological impact of fluorination on this particular pyridinamine scaffold. This knowledge is not only crucial for the progression of specific drug candidates but also contributes to the broader understanding of structure-toxicity relationships in medicinal chemistry.

References

  • BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.[1]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.[2]

  • Antony, J. S., et al. (2026, February 3). A Modular Approach to meta-Fluorinated Pyridines. ChemRxiv.[11]

  • AGC Chemicals. (2002, October 23). C6-2AL: REVERSE MUTATION ASSAY “AMES TEST” USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI.

  • Hussain, A., et al. (2025, November 24). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate.[12]

  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Amino-4-methylpyridine.[13]

  • Flückiger-Isler, S., et al. (2003). Assessment of the performance of the Ames IITM assay: a collaborative study with 19 coded compounds.[14]

  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 4-Amino-5-fluoro-2-methylpyridine.[15]

  • Capot Chemical. (2014, March 14). material safety data sheet.[16]

  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 31(6), 347-364.[8]

  • Charles River. Ames Test.[9]

  • Xenometrix. Ames Test - Scientific background.[17]

  • NextSDS. 4-fluoro-5-nitropyridin-2-amine — Chemical Substance Information.[18]

  • Jubilant Ingrevia Limited. (2024, February 2). 2-Amino-5-methylpyridine Safety Data Sheet.[6]

  • Gupta, A., et al. (2018). Microbial Mutagenicity Assay: Ames Test. PMC.[10]

  • Sigma-Aldrich. 4-Fluoro-5-methylpyridin-2-amine | 1211535-84-0.[3]

  • Johnson, G. E., et al. (2021). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters.[19]

  • MOLTOX. Ames FT™ “471” Mutagenicity Test Kit Instruction Manual.[20]

  • The Japan Pharmaceutical Manufacturers Association. (2021, September 30). Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association.[21]

  • Lunn, G., & Sansone, E. B. (1991). Cytotoxic mechanisms of 5-fluoropyrimidines. Relationships with poly(ADP-ribose) polymerase activity, DNA strand breakage and incorporation into nucleic acids.[22]

  • Loba Chemie. (2018, December 10). 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS.[5]

  • PubChem. 2-Amino-4-fluoropyridine | C5H5FN2 | CID 18327808.[23]

  • ChemicalBook. (2026, January 17). 5-Amino-2-methylpyridine - Safety Data Sheet.[24]

  • Pöth, K., et al. (2023, October 17). Cytotoxic Impact of Fluorinated Ligands in Equatorial Position of Trans-Configured Diam(m)inetetracarboxylatoplatinum(IV) Complexes. MDPI.[25]

  • Szałaj, N., et al. (2020, June 18). Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives. MDPI.[7]

  • PubChem. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348.[4]

  • Jovita, A., et al. (2014). A study on the cytotoxic effect of cert. JOCPR.[26]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Fluoro-5-methylpyridin-2-amine

An authoritative, scientifically grounded operational guide for handling 4-Fluoro-5-methylpyridin-2-amine (CAS: 1211535-84-0). Chemical Profiling & Mechanistic Toxicity 4-Fluoro-5-methylpyridin-2-amine is a fluorinated p...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, scientifically grounded operational guide for handling 4-Fluoro-5-methylpyridin-2-amine (CAS: 1211535-84-0).

Chemical Profiling & Mechanistic Toxicity

4-Fluoro-5-methylpyridin-2-amine is a fluorinated pyridine derivative widely utilized as a building block in drug discovery and agricultural chemistry. According to its Globally Harmonized System (GHS) classification, it carries the GHS06 (Danger) pictogram and is strictly categorized as toxic if swallowed (H301), toxic in contact with skin (H311), and toxic if inhaled (H331)[1]().

Causality of Toxicity: The acute toxicity of this compound is driven by two primary mechanisms:

  • High Dermal Permeability: The lipophilic nature of the pyridine ring, combined with the amine group, allows the molecule to rapidly penetrate the stratum corneum, entering systemic circulation.

  • Metabolic Bioactivation: Fluoropyridines can undergo cytochrome P450-mediated bioactivation in the liver. This process often involves the epoxidation of the aromatic ring or the generation of reactive carbon-centered radicals, which subsequently bind covalently to cellular macromolecules, leading to hepatotoxicity or neurotoxicity[2]().

Due to these factors, standard laboratory PPE is insufficient. A specialized handling matrix is required.

Personal Protective Equipment (PPE) Matrix

A common and dangerous misconception in laboratory settings is that standard nitrile examination gloves provide adequate protection against all organic compounds. Pyridine and its derivatives rapidly permeate nitrile and neoprene[3]().

Table 1: Glove Material Compatibility & Breakthrough Times (Pyridine Baseline)

Glove MaterialBreakthrough TimePermeation RatingOperational Causality & Recommendation
Butyl Rubber > 480 minExcellentPrimary Choice. High structural resistance to pyridine rings. Mandatory for solubilization or liquid handling.
LCP Laminate > 480 minExcellentMaximum Protection. Recommended for high-volume handling or major spill decontamination.
Nitrile (Standard) < 10 minNot RecommendedAvoid for liquids. Rapid permeation occurs. Acceptable only as a double-glove base layer for strictly dry powder handling.
Neoprene < 10 minNot RecommendedDo Not Use. Structural degradation and swelling occur rapidly upon contact.

Note: In addition to Butyl gloves, operators must wear chemical splash goggles (not standard safety glasses) and a flame-resistant, non-porous lab coat.

Operational Protocol: Safe Handling & Weighing

To ensure a self-validating safety system, operators must follow this step-by-step methodology when preparing assays or stock solutions.

Step 1: Environmental Isolation & Verification

  • Action: Conduct all handling inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood.

  • Validation: Verify the hood monitor displays a face velocity of 80–100 feet per minute (fpm) before opening the chemical container.

  • Causality: The H331 (Toxic if inhaled) designation means aerosolized micro-particles of the powder can cause severe respiratory toxicity.

Step 2: Static Mitigation

  • Action: Place an anti-static ionizer bar near the analytical balance. Use anti-static polymer weigh boats rather than standard plastic.

  • Causality: Fine fluorinated powders carry static charges that cause them to "jump" or aerosolize when manipulated with metal spatulas, increasing inhalation and contamination risks.

Step 3: Transfer and Solubilization

  • Action: Tare the weigh boat. Carefully transfer the required mass of 4-Fluoro-5-methylpyridin-2-amine using a micro-spatula.

  • Action: If creating a stock solution (e.g., in DMSO or DMF), add the solvent directly to the pre-weighed powder inside the fume hood. Cap the vial tightly with a PTFE-lined septum cap before removing it from the hood.

  • Causality: Transporting dry toxic powders across the lab introduces spill risks. Solubilizing inside the hood encapsulates the hazard.

Visualized Workflow

Workflow Start Initiate Protocol Hood Verify Fume Hood (Face Velocity >100 fpm) Start->Hood PPE Don PPE Matrix (Butyl Gloves, Goggles) Hood->PPE Check Handling State? PPE->Check Powder Dry Powder Transfer (Use anti-static boat) Check->Powder Solid Solution Solubilization (Keep vials capped) Check->Solution Liquid Decon Decontaminate Workspace (Wet wipe method) Powder->Decon Solution->Decon Waste Halogenated Toxic Waste (Incineration Route) Decon->Waste

Figure 1: SOP workflow for handling 4-Fluoro-5-methylpyridin-2-amine safely.

Spill Response & Disposal Plan

Minor Spill Protocol (< 50 mg):

  • Do not dry sweep. Dry sweeping aerosolizes toxic particulates.

  • Cover the spill with an absorbent pad lightly dampened with a compatible solvent (e.g., ethanol or water with surfactant).

  • Wipe inward from the edges to the center to prevent spreading.

  • Wash the affected surface with a highly alkaline detergent to break down residual organic material.

Waste Logistics:

  • Segregation: 4-Fluoro-5-methylpyridin-2-amine must be segregated into Halogenated Toxic Organic Waste . Never mix this with standard aqueous or non-halogenated solvent waste streams.

  • Disposal Mechanism: Due to the highly stable carbon-fluorine bond, environmental persistence is a major concern. The only acceptable disposal method is high-temperature commercial incineration equipped with scrubbers to neutralize hydrofluoric acid (HF) gas byproducts.

References

  • Journal of Medicinal Chemistry (ACS Publications). Metabolism and Bioactivation: It's Time to Expect the Unexpected. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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